Hidrosmin Impurity
Description
Properties
CAS No. |
120250-44-4 |
|---|---|
Molecular Formula |
C32H40O17.C30H36O16.C30H36O16 |
Synonyms |
4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-, mixt. with 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one and 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-oneMixture |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Purity Profile of Hidrosmin: A Technical Guide to Common Impurities
For Researchers, Scientists, and Drug Development Professionals
Hidrosmin, a synthetic flavonoid derivative of diosmin, is a crucial therapeutic agent for chronic venous insufficiency. Ensuring its purity is paramount for its safety and efficacy. This technical guide provides an in-depth analysis of the common impurities found in Hidrosmin, offering a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available scientific literature and manufacturer specifications.
Understanding the Impurity Landscape of Hidrosmin
Impurities in Hidrosmin can originate from various stages, including the synthesis process, degradation of the active pharmaceutical ingredient (API), and storage. These impurities can be broadly categorized as synthesis-related impurities, degradation products, and residual solvents.
Synthesis-Related Impurities: The manufacturing process of Hidrosmin, which involves the hydroxyethylation of diosmin, can lead to the presence of several related substances.[1] Incomplete reactions or side reactions can result in residual starting materials, intermediates, and by-products.
-
Diosmin: As the starting material for Hidrosmin synthesis, residual diosmin is a potential impurity.[1]
-
Hydroxyethylated Derivatives: The hydroxyethylation process can yield a mixture of mono-, di-, and poly-hydroxyethylated derivatives of diosmin. While a specific mixture constitutes the active drug, other isomers or over-hydroxylated products can be present as impurities.[1] Specifically, 3',5-di-O-(hydroxyethyl) diosmin and 3-mono-O-(hydroxyethyl) diosmin are major components of Hidrosmin, and their presence outside the specified ranges would classify them as impurities.[2]
Degradation Products: The inherent chemical structure of Hidrosmin, a flavonoid glycoside, makes it susceptible to degradation under various conditions, leading to the formation of impurities. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The glycosidic bond in Hidrosmin can be cleaved under acidic or basic conditions, or even by residual moisture during storage, yielding the aglycone and the sugar moiety.[1]
-
Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can lead to the formation of quinone-type structures or other oxidative degradation products.[1]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation of the Hidrosmin molecule.[1]
Residual Solvents: Organic solvents used during the synthesis and purification processes may remain in the final product as residual impurities.
Quantitative Analysis of Common Impurities
The following tables summarize the available quantitative data and typical acceptance criteria for common impurities in Hidrosmin. It is important to note that specific limits may vary between different manufacturers and pharmacopeial monographs.
Table 1: Acceptance Criteria for Major Components and Specified Impurities in Hidrosmin
| Analyte | Acceptance Criterion |
| Assay of Hidrosmin | ≥ 85%[1][2] |
| 3',5-di-O-(hydroxyethyl) diosmin | 30% - 45%[2] |
| 3-mono-O-(hydroxyethyl) diosmin | 50% - 65%[2] |
| Specified Identified Impurity A | ≤ 0.2%[1] |
| Any Unspecified Impurity | ≤ 0.10%[1] |
Table 2: Limits for Residual Solvents in Hidrosmin
| Residual Solvent | Limit (ppm) |
| Methanol | ≤ 3000[2] |
| Ethanol | ≤ 5000[2] |
| Pyridine | ≤ 200[2] |
Experimental Protocols for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of impurities in Hidrosmin due to its ability to separate closely related compounds.[1]
Representative HPLC Method for Hidrosmin Impurity Profiling
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Detector: UV-Vis detector set at a wavelength where Hidrosmin and its impurities show significant absorbance, typically around 280 nm or 345 nm.
-
Pump: A gradient-capable pump.
-
Autosampler: Capable of injecting 10-20 µL.
-
-
Mobile Phase:
-
Mobile Phase A: A mixture of water and an acid, such as acetic acid or phosphoric acid, to control the pH and improve peak shape. A common composition is water/acetic acid (66:6 v/v).
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar impurities.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Hidrosmin sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to Hidrosmin and its impurities by comparing their retention times with those of reference standards.
-
Quantify the impurities using a suitable method, such as the external standard method or the area normalization method.
-
Visualizing the Biological Context and Analytical Workflow
Hidrosmin's Impact on Cellular Signaling Pathways
Hidrosmin exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. Understanding these pathways provides a biological context for the importance of controlling impurities that might interfere with these mechanisms.
Workflow for this compound Analysis
The process of identifying and quantifying impurities in Hidrosmin involves a systematic workflow, from sample preparation to data analysis.
References
An In-depth Technical Guide to the Identification of Hidrosmin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of degradation products of Hidrosmin. Hidrosmin, a synthetic flavonoid derived from diosmin, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines detailed experimental protocols for forced degradation studies, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Hidrosmin and its primary degradation product, and insights into its biological signaling pathways. Due to the limited availability of public data on specific degradation products of Hidrosmin, this guide presents a systematic approach based on the known degradation pathways of its parent compound, diosmin, and other structurally related flavonoids. The primary degradation product is hypothesized to be the aglycone, 5-O-(β-hydroxyethyl) diosmetin, formed by the hydrolysis of the glycosidic bond.
Introduction
Hidrosmin is a flavonoid drug used in the treatment of chronic venous insufficiency.[1] Like many complex organic molecules, it can degrade when exposed to heat, light, humidity, and varying pH conditions. Regulatory agencies require comprehensive stability testing to identify potential degradation products and to develop stability-indicating analytical methods.[2] This guide provides a framework for conducting such studies on Hidrosmin.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol for Forced Degradation
The following protocols are representative for inducing the degradation of Hidrosmin. The extent of degradation should ideally be between 5-20%.
2.1.1. Preparation of Stock Solution:
Prepare a stock solution of Hidrosmin at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
2.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 30 minutes. After cooling, neutralize the solution with 0.1 M hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to induce degradation, as recommended by ICH guidelines.
Quantitative Analysis of Degradation Products
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug and for their quantification.
Hypothetical Degradation Profile of Hidrosmin
Based on the degradation of structurally similar flavonoids, the primary degradation pathway of Hidrosmin is expected to be the hydrolysis of the rutinoside linkage, yielding its aglycone, 5-O-(β-hydroxyethyl) diosmetin. The following table summarizes the hypothetical quantitative data from forced degradation studies.
| Stress Condition | Hidrosmin Assay (%) | 5-O-(β-hydroxyethyl) diosmetin (%) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 85.2 | 12.5 | 14.8 | 99.7 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 30min) | 88.9 | 9.8 | 11.1 | 100.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 6.5 | 7.9 | 100.0 |
| Thermal (Solid, 105°C, 48h) | 96.5 | 2.1 | 3.5 | 100.0 |
| Photolytic (UV/Vis) | 94.3 | 4.2 | 5.7 | 100.0 |
Experimental Protocol for Stability-Indicating HPLC Method
This method is designed for the separation and quantification of Hidrosmin and its primary aglycone degradation product.
3.2.1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3.2.2. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the following parameters:[4][5][6][7][8]
| Parameter | Specification |
| Specificity | The method should be able to resolve Hidrosmin from its degradation products and any other potential impurities. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be > 0.999. |
| Range | The range should cover the expected concentrations of Hidrosmin and its degradation products in stability samples. |
| Accuracy | The recovery of the drug substance and its degradation products should be within 98-102%. |
| Precision | Repeatability and intermediate precision should have a relative standard deviation (RSD) of < 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature). |
Signaling Pathways and Experimental Workflows
Biological Signaling Pathways of Hidrosmin
Hidrosmin exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to its anti-inflammatory and antioxidant activities.[9][10][11][12][13][14]
Caption: Signaling pathways modulated by Hidrosmin.
Experimental Workflow for Degradation Product Identification
The following diagram illustrates a typical workflow for the identification and characterization of degradation products.
Caption: Workflow for Hidrosmin degradation studies.
Conclusion
References
- 1. Hidrosmin - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. aaps.ca [aaps.ca]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hidrosmin.com [hidrosmin.com]
- 11. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Hidrosmin and the Formation of Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a venoactive and vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to its precursor, diosmin, improves its bioavailability.[2] The synthesis of hidrosmin involves the hydroxyethylation of diosmin, a process that can lead to a mixture of isomers and other potential impurities. This technical guide provides a comprehensive overview of the synthesis of hidrosmin, a detailed analysis of potential impurities, and the analytical methodologies required for their characterization.
Synthesis of Hidrosmin
The primary method for synthesizing hidrosmin is through the hydroxyethylation of diosmin. This reaction introduces hydroxyethyl groups (-CH₂CH₂OH) onto the hydroxyl moieties of the diosmin molecule. The reaction is typically carried out under alkaline conditions using a hydroxyethylating agent.
Reaction Scheme
The synthesis of hidrosmin from diosmin can be represented by the following general reaction scheme:
Caption: General reaction scheme for the synthesis of Hidrosmin from Diosmin.
Experimental Protocols
Several patented methods describe the synthesis of hidrosmin. The following protocols are based on these descriptions and represent common approaches.[3][4]
Protocol 1: Synthesis in an Aqueous Medium
-
Reaction Setup: To a reactor, add a calculated amount of water (typically 2-4 times the weight of diosmin).
-
Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with stirring until fully dissolved.
-
Reactant Addition: Add diosmin to the alkaline solution.
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain for 3-4 hours.
-
Hydroxyethylation: Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction. The pH of the reaction mixture should be monitored.
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The crude product is then subjected to purification steps.
Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)
-
Reaction Setup: In a pressurized reactor, add methanol as the reaction medium.
-
Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., triethylamine, 1.5-3.0% of diosmin weight), and the hydroxyethylating agent (ethylene oxide: 10-30% of diosmin weight; or ethylene chlorohydrin: 20-40% of diosmin weight). In this method, the hydroxyethylating agent is typically added all at once.
-
Reaction Conditions: The reaction is carried out under pressure (0.45-0.50 MPa) for 1-3 hours.
-
Reaction Monitoring: The reaction is monitored by HPLC.
-
Work-up: After the reaction is complete, the pressure is released, and the crude product is processed for purification.
Purification of Hidrosmin
The crude hidrosmin obtained from the synthesis is typically subjected to a series of purification steps to remove unreacted starting materials, byproducts, and other impurities.[3][4]
Caption: A typical workflow for the purification of Hidrosmin.
Potential Impurities in Hidrosmin Synthesis
The synthesis of hidrosmin can result in a variety of impurities, which can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
These impurities are formed during the synthesis process and can include:
-
Unreacted Starting Material: Residual diosmin that has not undergone hydroxyethylation.
-
Isomeric Mono- and Di-hydroxyethylated Diosmin: The hydroxyethylation of diosmin can occur at different hydroxyl groups on the flavonoid structure, leading to a mixture of positional isomers. Commercial hidrosmin is, in fact, a defined mixture of these isomers. The primary components are typically 5-O-(2-hydroxyethyl)diosmin and 3'-O-(2-hydroxyethyl)diosmin, along with the di-substituted 5,3'-di-O-(2-hydroxyethyl)diosmin.
-
Over-hydroxyethylated Products: The reaction may proceed further to yield tri- or poly-hydroxyethylated diosmin derivatives.
-
Byproducts from the Hydroxyethylating Agent: For example, the use of ethylene oxide can lead to the formation of ethylene glycol.
-
Residual Solvents and Reagents: Traces of the reaction solvent (e.g., methanol, pyridine), base, and catalyst may remain in the final product.
Caption: Logical relationship of Hidrosmin synthesis and the formation of process-related impurities.
Degradation Products
Hidrosmin, like other flavonoids, can degrade under certain conditions such as exposure to heat, light, and extreme pH. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Potential degradation pathways include hydrolysis of the glycosidic bond and oxidation of the flavonoid ring system.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of hidrosmin.
Table 1: Reaction Conditions and Yields for Hidrosmin Synthesis[3][4]
| Parameter | Aqueous Medium | Methanol Medium |
| Starting Material | Diosmin | Diosmin |
| Hydroxyethylating Agent | Ethylene Oxide or Ethylene Chlorohydrin | Ethylene Oxide or Ethylene Chlorohydrin |
| Base/Catalyst | NaOH or KOH | Triethylamine |
| Temperature | 60-80°C | Not specified (pressurized) |
| Pressure | Normal | 0.45-0.50 MPa |
| Reaction Time | 3-4 hours | 1-3 hours |
| Yield | 75-85% | 85-95% |
| Purity (HPLC) | >85% | >85% |
Table 2: Composition of a Commercial Hidrosmin Product
| Component | Percentage Range |
| 3'-mono-O-(hydroxyethyl) diosmin | 50% - 65% |
| 3',5-di-O-(hydroxyethyl) diosmin | 30% - 45% |
Analytical Methodologies
The analysis of hidrosmin and its impurities is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is required to separate hidrosmin from its potential impurities and degradation products.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).
-
Column Temperature: 25-30°C
Hyphenated Techniques for Structural Elucidation
For the identification and structural characterization of unknown impurities, hyphenated techniques are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the separated components, aiding in their identification.
-
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Allows for the direct acquisition of NMR spectra of the separated impurities, providing detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the hidrosmin isomers and any isolated impurities. 1H NMR and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to determine the exact position of the hydroxyethyl groups on the diosmin skeleton.
Conclusion
The synthesis of hidrosmin from diosmin is a well-established process, but it requires careful control to ensure the desired product quality and to minimize the formation of impurities. A thorough understanding of the potential impurities, including isomeric byproducts and degradation products, is essential for the development of robust and reliable drug products. The implementation of validated, stability-indicating analytical methods, particularly HPLC and hyphenated techniques, is critical for the comprehensive characterization and quality control of hidrosmin. This technical guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of hidrosmin.
References
- 1. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]
- 2. ajol.info [ajol.info]
- 3. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]
- 4. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]
A Technical Guide to Pharmacopeial and Non-Pharmacopeial Impurities in Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin is a semi-synthetic flavonoid drug, structurally derived from the naturally occurring bioflavonoid diosmin through a hydroxyethylation process.[1] It is primarily used as a vasoprotective agent for the treatment of chronic venous insufficiency.[2][3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final medicinal product. Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.
This technical guide provides an in-depth overview of the landscape of impurities in Hidrosmin, drawing a clear distinction between pharmacopeial and non-pharmacopeial impurities. It details the origins of these impurities, presents robust analytical methodologies for their detection and quantification, and provides a framework for their control based on current regulatory standards.
Defining Pharmacopeial vs. Non-Pharmacopeial Impurities
The classification of impurities is governed by pharmacopeial standards, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), as well as guidelines from the International Council for Harmonisation (ICH).
-
Pharmacopeial Impurities : These are impurities that are explicitly listed and limited in an official monograph for a drug substance.[1][4] A monograph's "Related Substances" test section will define the acceptance criteria for these impurities, which can be either specified identified impurities (structure is known) or specified unidentified impurities (controlled by a specific analytical procedure but structure is unknown).[1][5]
-
Non-Pharmacopeial Impurities : These are impurities that are not listed in an official monograph but may be present in the drug substance. They can arise from new or modified synthesis routes, the use of different starting materials, or atypical degradation. These must still be identified and controlled according to ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[4]
It is important to note that for many substances, including Hidrosmin, a specific monograph may not exist in all pharmacopoeias. In such cases, the manufacturer defines the impurity profile and specifications, which are then approved by regulatory authorities. For the purpose of this guide, we will consider such manufacturer-specified and approved related substances as being under the "pharmacopeial" framework.
The Impurity Profile of Hidrosmin
Hidrosmin's semi-synthetic nature means its impurity profile is influenced by both the starting material (diosmin) and the chemical synthesis (hydroxyethylation).[1]
Pharmacopeial Profile and Specified Substances
| Substance Name | Type | Typical Specification Limit (HPLC) |
| Hidrosmin (Total Assay) | Active Substance | ≥ 85% |
| 3-mono-O-(hydroxyethyl) diosmin | Specified Related Substance | 50% - 65% |
| 3',5-di-O-(hydroxyethyl) diosmin | Specified Related Substance | 30% - 45% |
| Table 1: Example of manufacturer-defined specifications for Hidrosmin components, determined by HPLC. Data adapted from a commercial specification sheet.[6] |
Any other related substance not defined in the specification would be classified as an unspecified impurity and controlled according to general pharmacopeial limits.
Non-Pharmacopeial Impurities
Non-pharmacopeial impurities in Hidrosmin can be broadly categorized into synthesis-related impurities and degradation products.
Synthesis-Related Impurities: These impurities arise from the manufacturing process of Hidrosmin from diosmin.
-
Starting Material : Residual, unreacted diosmin.
-
Intermediates : Incompletely reacted intermediates from the hydroxyethylation process.
-
By-products : Unintended side-reactions can lead to various by-products, such as over-reacted poly-hydroxyethylated derivatives or other isomeric forms.[1]
-
Reagents and Solvents : Residual solvents (e.g., methanol, ethanol, pyridine) and other reagents used in the synthesis and purification steps.[6][7]
Degradation Products: Forced degradation studies are essential to identify potential degradation pathways and products that may form during storage.[8][9] The flavonoid glycoside structure of Hidrosmin is susceptible to several degradation mechanisms.[1]
-
Hydrolysis : Cleavage of the glycosidic bond under acidic conditions can occur, yielding the aglycone portion of the molecule and the free sugar.[1]
-
Oxidation : The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can lead to the formation of quinone-type structures or even ring cleavage under more aggressive conditions.[1]
-
Photolysis : Exposure to light, particularly UV radiation, can cause photolytic degradation, leading to rearrangements and cleavage of the chromophore system.[1]
Logical Workflow: Impurity Identification and Control
Caption: General workflow for the identification, characterization, and control of impurities.
Experimental Protocols for Impurity Analysis
The detection and quantification of Hidrosmin impurities rely on advanced chromatographic and spectroscopic techniques. The choice of method depends on the specific impurity and the required sensitivity.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assaying the main components of Hidrosmin and quantifying known related substances.[6][11]
-
Objective : To separate and quantify Hidrosmin and its specified related substances.
-
Methodology :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase : A gradient elution is employed for effective separation.
-
Mobile Phase A: A mixture of water and an acidifier like acetic acid or phosphoric acid to improve peak shape.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.[11]
-
-
Flow Rate : Typically around 0.8 to 1.0 mL/min.
-
Detection : UV detector set at a wavelength appropriate for flavonoids, often around 345 nm.[11]
-
Quantification : Impurities are quantified against a reference standard of Hidrosmin, often using the area normalization method or an external standard if an impurity standard is available. Correction factors may be applied for impurities with different chromophoric responses.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is the gold standard for detecting and identifying unknown non-pharmacopeial impurities at trace levels.[12][13]
-
Objective : To detect, identify, and quantify unknown impurities and degradation products.
-
Methodology :
-
Chromatography : An LC method similar to the HPLC protocol is used, but with MS-compatible mobile phase modifiers (e.g., formic acid or ammonium formate instead of non-volatile phosphates).
-
Ionization : Electrospray Ionization (ESI) is commonly used for flavonoids, typically in negative ion mode to deprotonate the phenolic hydroxyl groups.
-
Mass Analysis :
-
High-Resolution MS (e.g., TOF, Orbitrap) : Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[12]
-
Tandem MS (MS/MS) : Involves fragmenting a selected parent ion to obtain structural information, which is crucial for elucidating the structure of an unknown impurity.[13]
-
-
Application : This technique is critical for characterizing impurities found during forced degradation studies and for identifying potentially mutagenic impurities like nitrosamines, which require detection at parts-per-million (ppm) levels.[12][14]
-
Analytical Workflow: LC-MS for Unknown Impurity Identification
Caption: Step-by-step workflow for identifying unknown impurities using LC-HRMS/MS.
Quantitative Data and Acceptance Criteria
The control limits for impurities are established based on pharmacopeial standards and ICH guidelines. The thresholds are linked to the maximum daily dose (MDD) of the drug. For Hidrosmin, a typical adult dosage is 200 mg three times daily, making the MDD 600 mg.[15]
Based on an MDD of 600 mg/day (which is ≤ 2 g/day ), the following ICH Q3A(R2) thresholds apply to non-pharmacopeial impurities.
| Threshold Type | Limit (% of API) | Limit (Total Daily Intake) | Purpose |
| Reporting | > 0.05% | - | The level at which an impurity must be reported in a specification. |
| Identification | > 0.10% | > 1.0 mg | The level at which the structure of an impurity must be determined. |
| Qualification | > 0.15% | > 1.0 mg | The level at which an impurity's biological safety must be established. |
| Table 2: ICH Q3A(R2) Thresholds for identification and qualification of impurities for a drug with an MDD of 600 mg.[5] |
For potentially highly potent (e.g., genotoxic) impurities, these general thresholds are not applicable. Such impurities must be controlled at much lower levels, often at or below a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatment.[1]
Conclusion
The control of pharmacopeial and non-pharmacopeial impurities in Hidrosmin is a multi-faceted process that begins with a deep understanding of the synthesis and degradation pathways. While Hidrosmin API is itself a defined mixture of related flavonoids, a robust control strategy must also account for process-related by-products and potential degradants. The implementation of sophisticated analytical techniques like HPLC for routine quality control and advanced LC-MS/MS for in-depth impurity characterization is paramount. By adhering to the principles outlined in pharmacopeias and ICH guidelines, researchers and drug developers can ensure the consistent quality, safety, and efficacy of Hidrosmin products.
References
- 1. Hidrosmin Impurity | 120250-44-4 | Benchchem [benchchem.com]
- 2. Hidrosmin - Wikipedia [en.wikipedia.org]
- 3. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. edqm.eu [edqm.eu]
- 6. hidrosmin.com [hidrosmin.com]
- 7. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. chimia.ch [chimia.ch]
- 14. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pillintrip.com [pillintrip.com]
The Origin and Formation Pathways of Impurities in Hidrosmin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin and formation pathways of impurities in the synthesis of Hidrosmin, a semi-synthetic flavonoid derived from Diosmin. A critical aspect of pharmaceutical development and manufacturing is the control of impurities, which can impact the efficacy and safety of the final drug product.[1] This document details the impurities arising from the starting material, Diosmin, process-related impurities from the hydroxyethylation reaction, and potential degradation products. Detailed experimental protocols for the identification and quantification of these impurities using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided. Furthermore, this guide includes visualizations of the core chemical transformations to aid in the understanding of impurity formation.
Introduction
Hidrosmin is a flavone, a type of flavonoid, used as a vasoprotective agent for the treatment of venous diseases.[2] It is a semi-synthetic derivative of Diosmin, which is itself often synthesized from Hesperidin, a flavonoid abundantly found in citrus fruits.[3][4] The synthesis of Hidrosmin from Diosmin typically involves a hydroxyethylation reaction.[5]
The control of impurities in active pharmaceutical ingredients (APIs) like Hidrosmin is a critical regulatory and safety requirement.[1] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance.[6] Understanding the formation pathways of these impurities is essential for optimizing the synthetic process to minimize their levels and for developing robust analytical methods for their control.[6]
This guide aims to provide a detailed technical overview of the impurities encountered in Hidrosmin synthesis, their pathways of formation, and the analytical methodologies for their characterization and quantification.
Origin of Impurities in Hidrosmin Synthesis
The impurities in Hidrosmin can be broadly categorized into three main types:
-
Impurities from the starting material (Diosmin): These are impurities that are present in the Diosmin used for the synthesis of Hidrosmin and are carried through the process.
-
Process-related impurities: These are impurities formed during the synthesis of Hidrosmin from Diosmin, primarily during the hydroxyethylation step.
-
Degradation-related impurities: These are impurities that may form due to the degradation of Hidrosmin under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Impurities from the Synthetic Pathway of the Starting Material (Diosmin)
Diosmin is most commonly synthesized from Hesperidin through an oxidation reaction that introduces a double bond in the C-ring of the flavonoid structure. This process can introduce several impurities that may be present in the final Diosmin starting material.[7] One of the major challenges in Diosmin preparation is minimizing by-products formed during the process.[8]
Common impurities that can be found in Diosmin and subsequently carried over into the Hidrosmin synthesis include:
-
Linarin and Isorhoifolin: These are other flavonoid glycosides that can be present in the natural source material of Hesperidin or formed as by-products.[7][9]
-
6-Iodo Diosmin: The use of iodine in the oxidation of Hesperidin to Diosmin can lead to the formation of iodinated impurities if the reaction is not carefully controlled and the product is not sufficiently purified.[7][10]
-
Unreacted Hesperidin: Incomplete oxidation of Hesperidin can result in its presence as an impurity in the Diosmin starting material.[6]
Process-Related Impurities in Hidrosmin Synthesis
The synthesis of Hidrosmin involves the hydroxyethylation of Diosmin, typically under alkaline conditions using reagents like ethylene chlorohydrin or ethylene oxide.[5][11] This reaction targets the hydroxyl groups of the Diosmin molecule. The incomplete or excessive hydroxyethylation of Diosmin leads to the formation of the primary process-related impurities.
The main process-related impurities identified in Hidrosmin are:
-
3-mono-O-(β-hydroxyethyl)diosmin: This impurity is formed when only one of the targeted hydroxyl groups on the diosmetin aglycone part of the molecule is hydroxyethylated.
-
3',5-di-O-(β-hydroxyethyl)diosmin: This impurity arises from the hydroxyethylation of two hydroxyl groups on the diosmetin aglycone.[5][12]
The relative amounts of these impurities are dependent on the reaction conditions, including the stoichiometry of the reagents, reaction time, temperature, and pH.[11][13]
Degradation-Related Impurities
Flavonoids are known to be susceptible to degradation under certain conditions:
-
Acidic and Alkaline Hydrolysis: Flavonoid glycosides can undergo hydrolysis of the glycosidic bond under acidic or alkaline conditions, leading to the formation of the aglycone (diosmetin in the case of Diosmin-related compounds) and the corresponding sugar moieties. The flavonoid ring system itself can also undergo cleavage under harsh hydrolytic conditions.[2][11][17]
-
Oxidative Degradation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation, which can lead to the formation of quinone-type structures and other complex degradation products.[3]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of flavonoids.
-
Thermal Degradation: High temperatures can cause the degradation of flavonoids, often leading to the opening of the heterocyclic C-ring.[2]
Formation Pathways of Key Impurities
The following diagrams illustrate the synthetic pathway to Hidrosmin and the formation of its major process-related impurities.
Caption: Synthesis of Hidrosmin and formation of key process-related impurities.
Quantitative Data Summary
Publicly available quantitative data on the levels of specific impurities in Hidrosmin is limited. However, a product specification sheet provides an example of the typical composition of a Hidrosmin product.
| Compound | Specification Range |
| Hidrosmin | ≥ 85% |
| 3',5-di-O-(hydroxyethyl) diosmin | 30% - 45% |
| 3-mono-O-(hydroxyethyl) diosmin | 50% - 65% |
| Residual Solvents | |
| Methanol | ≤ 3000 ppm |
| Ethanol | ≤ 5000 ppm |
| Pyridine | ≤ 200 ppm |
Note: The percentages for the hydroxyethylated derivatives likely represent their proportion within the total hydroxyethylated diosmin fraction, with the main component being the desired 5-O-(β-hydroxyethyl)diosmin (Hidrosmin).
Experimental Protocols
The following are detailed, plausible experimental protocols for the analysis of Hidrosmin and its impurities, based on established methods for related flavonoids.
Stability-Indicating HPLC-UV Method for Quantification of Hidrosmin and Process-Related Impurities
This method is designed for the routine quality control of Hidrosmin, allowing for the quantification of the active ingredient and its main process-related impurities.
Caption: Experimental workflow for HPLC-UV analysis of Hidrosmin.
5.1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm or 346 nm.
5.1.2. Sample and Standard Preparation
-
Diluent: Methanol or a mixture of Methanol and Water.
-
Standard Solution: Prepare a stock solution of Hidrosmin reference standard (e.g., 1 mg/mL) in the diluent. Prepare working standards by serial dilution. If available, prepare separate standard solutions for the mono- and di-hydroxyethylated impurities.
-
Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in the diluent to a final concentration of approximately 1 mg/mL.
5.1.3. System Suitability
Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the Hidrosmin peak should be between 0.8 and 1.5.
5.1.4. Data Analysis
Identify the peaks corresponding to Hidrosmin and its impurities based on their retention times relative to the standards. Calculate the percentage of each impurity using the area normalization method or by using external standards if reference materials are available.
UPLC-MS/MS Method for Identification and Characterization of Impurities
This method is suitable for the identification of unknown impurities and the structural elucidation of known impurities.
Caption: Experimental workflow for UPLC-MS/MS analysis of Hidrosmin impurities.
5.2.1. UPLC Conditions
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient Elution: A fast gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
5.2.2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive information.
-
Scan Mode:
-
Full Scan (MS1): To determine the molecular weights of the eluted compounds.
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns of the parent ions for structural elucidation.
-
-
Collision Energy: Optimized for each compound to achieve informative fragmentation.
5.2.3. Data Analysis
The data from the UPLC-MS/MS analysis will provide the retention time, accurate mass, and fragmentation pattern for each detected impurity. This information can be used to propose the chemical structure of unknown impurities by comparing the fragmentation patterns with that of the parent drug and known related compounds.
Conclusion
The control of impurities in Hidrosmin is a multifaceted task that requires a thorough understanding of the entire manufacturing process, from the synthesis of the starting material, Diosmin, to the final purification of the Hidrosmin API. The primary process-related impurities are the mono- and di-hydroxyethylated derivatives of Diosmin, and their formation is inherently linked to the hydroxyethylation reaction conditions. Impurities from the Diosmin starting material can also be carried over and must be controlled.
Robust and validated analytical methods, such as the HPLC-UV and UPLC-MS/MS methods outlined in this guide, are essential for the effective monitoring and control of these impurities. By implementing a comprehensive impurity control strategy based on a deep understanding of the formation pathways, manufacturers can ensure the consistent quality, safety, and efficacy of the Hidrosmin drug substance. Further studies, particularly forced degradation studies specific to Hidrosmin, would provide a more complete picture of its stability and potential degradation products.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of alpha-hydroxyethyl radicals with flavonoids of various structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3?,5-di-O-(hydroxyethyl) diosmin - SRIRAMCHEM [sriramchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diosmin(520-27-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]
- 11. 3’,5-di-O-(hydroxyethyl) diosmin - CAS - 80604-69-9 | Axios Research [axios-research.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cymitquimica.com [cymitquimica.com]
- 17. International Research Journal of Biological Sciences : A new improved Stability-Indicating RP-HPLC method for Determination of Diosmin and hesperidin in combination - ISCA [isca.me]
A Comprehensive Technical Guide to the Impurity Profiling of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a crucial therapeutic agent for the management of chronic venous insufficiency.[1] Ensuring the purity and safety of Hidrosmin is paramount in drug development and manufacturing, necessitating a thorough understanding and control of its impurity profile. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or from the starting materials.[2][3] This technical guide provides an in-depth overview of the current knowledge on the impurity profiling of Hidrosmin, including potential impurities, analytical methodologies, and experimental workflows.
Potential Impurities in Hidrosmin
The impurity profile of Hidrosmin is intrinsically linked to its synthesis, which involves the hydroxyethylation of diosmin.[1] Consequently, impurities can be categorized as process-related impurities, including unreacted starting materials and by-products of the synthesis, and degradation products formed during storage.[2][3]
Process-Related Impurities
Given that Hidrosmin is synthesized from diosmin, impurities present in the starting material are a primary concern for carry-over into the final product. A study on the related substances in diosmin bulk drug identified several impurities that could potentially be found in Hidrosmin or its synthesis process. Furthermore, commercial specification sheets for Hidrosmin list mono- and di-hydroxyethylated derivatives of diosmin as expected related substances.
The following table summarizes the potential process-related impurities in Hidrosmin, drawing from data on diosmin impurities and available product specifications.
| Impurity Name | Structure/Description | Potential Source |
| Diosmin | Starting material | Unreacted starting material |
| Linarin | Isomer of diosmin | Impurity in diosmin raw material |
| Isorhoifolin | Isomer of diosmin | Impurity in diosmin raw material |
| Hesperidin | Related flavonoid | Impurity in diosmin raw material |
| Diosmetin | Aglycone of diosmin | Impurity in diosmin raw material |
| 7-Hexopyranosidal diosmetin | A diosmetin glycoside | Impurity in diosmin raw material |
| 3'-mono-O-(hydroxyethyl) diosmin | Mono-hydroxyethylated diosmin | By-product of Hidrosmin synthesis |
| 3',5-di-O-(hydroxyethyl) diosmin | Di-hydroxyethylated diosmin | By-product of Hidrosmin synthesis |
Degradation Products
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally unstable compounds like Hidrosmin and its impurities.[1][6] Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities.[6][7]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the accurate quantification of Hidrosmin and the separation of its impurities. While a specific, validated HPLC method for Hidrosmin impurity profiling is not publicly documented, a representative method can be adapted from the analysis of diosmin and related flavonoids.
Illustrative HPLC Protocol for this compound Profiling:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of polar and non-polar impurities.
-
Solvent A: Acetonitrile
-
Solvent B: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Hidrosmin and its potential impurities exhibit significant absorbance (e.g., 270 nm or 340 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is instrumental in identifying unknown impurities by providing molecular weight information. This technique is particularly valuable for characterizing process-related impurities and degradation products for which reference standards are not available.
Experimental Workflows and Signaling Pathways
General Workflow for Impurity Profiling
The systematic process of identifying, quantifying, and controlling impurities in a drug substance is a critical aspect of pharmaceutical development.
Caption: A generalized workflow for the comprehensive impurity profiling of a drug substance like Hidrosmin.
Synthetic Pathway of Hidrosmin from Diosmin
Understanding the synthesis of Hidrosmin is key to predicting potential process-related impurities.
Caption: The synthetic pathway illustrating the conversion of Diosmin to Hidrosmin.
Conclusion
The comprehensive impurity profiling of Hidrosmin is a multifaceted process that requires a deep understanding of its synthetic route and potential degradation pathways. While specific public data on Hidrosmin impurities is limited, knowledge of the impurities in its precursor, diosmin, provides a strong foundation for identifying potential process-related impurities. The use of advanced analytical techniques such as HPLC and LC-MS is essential for the separation, quantification, and identification of these impurities. Establishing a robust impurity control strategy based on thorough analytical characterization is critical to ensure the quality, safety, and efficacy of Hidrosmin as a pharmaceutical product. Further research, including detailed forced degradation studies and the development of a validated, stability-indicating analytical method specifically for Hidrosmin, is warranted to build a more complete impurity profile.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lifekey.com.au [lifekey.com.au]
- 3. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3727345A1 - Once-daily formulation of hidrosmin - Google Patents [patents.google.com]
- 5. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]
- 6. International Research Journal of Biological Sciences : A new improved Stability-Indicating RP-HPLC method for Determination of Diosmin and hesperidin in combination - ISCA [isca.me]
- 7. edqm.eu [edqm.eu]
An In-depth Technical Guide on the Characterization of Hidrosmin Degradation Pathways under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the forced degradation of the synthetic flavonoid Hidrosmin under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like Hidrosmin is critical for the development of stable formulations and robust, stability-indicating analytical methods. This document outlines the primary degradation mechanisms, provides detailed experimental protocols for stress testing, presents quantitative data on degradation, and elucidates the potential degradation pathways. The information herein is intended to guide researchers and drug development professionals in ensuring the quality, safety, and efficacy of pharmaceutical products containing Hidrosmin.
Introduction
Hidrosmin, a synthetic derivative of the naturally occurring flavonoid Diosmin, is a venoactive drug used in the treatment of chronic venous insufficiency. Its chemical structure, a flavonoid glycoside, makes it susceptible to degradation under various environmental conditions, potentially impacting its therapeutic efficacy and safety profile. Forced degradation, or stress testing, is a crucial component of the drug development process that involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objective of these studies is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This knowledge is paramount for developing and validating stability-indicating analytical methods capable of separating and quantifying the intact drug from its degradation products.
The primary degradation mechanisms anticipated for Hidrosmin, owing to its flavonoid glycoside structure, are hydrolysis, oxidation, and photolysis. The synthesis process of Hidrosmin, which involves the hydroxyethylation of Diosmin, can also introduce process-related impurities that may be susceptible to degradation or interfere with the analysis of degradation products.
This guide will delve into the characterization of Hidrosmin's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized based on ICH guidelines and common practices in forced degradation studies. The specific concentrations, temperatures, and durations may need to be optimized to achieve the target degradation of 5-20%. It is crucial to perform these studies on a single batch of the drug substance and to include a placebo and a control sample (unstressed) for comparison.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of stressed samples. The method should be capable of separating Hidrosmin from all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile phase should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the API and potential degradation products have significant absorbance (e.g., 270 nm and 350 nm for flavonoids).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.
Stress Conditions
2.2.1. Acidic Hydrolysis
-
Procedure: Dissolve Hidrosmin in a suitable solvent (e.g., methanol or a mixture of methanol and water) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Conditions: Heat the solution at a controlled temperature (e.g., 60°C - 80°C) for a specified duration (e.g., 2 to 24 hours).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) before analysis.
2.2.2. Alkaline Hydrolysis
-
Procedure: Dissolve Hidrosmin in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH.
-
Conditions: Keep the solution at room temperature or heat at a controlled temperature (e.g., 40°C - 60°C) for a specified duration (e.g., 30 minutes to 8 hours).
-
Neutralization: After the stress period, cool the solution and neutralize it with an appropriate concentration of HCl before analysis.
2.2.3. Oxidative Degradation
-
Procedure: Dissolve Hidrosmin in a suitable solvent and add a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Conditions: Keep the solution at room temperature for a specified duration (e.g., 2 to 24 hours).
-
Analysis: Analyze the sample directly or after appropriate dilution.
2.2.4. Thermal Degradation (Solid State)
-
Procedure: Place the solid drug substance in a thermostatically controlled oven.
-
Conditions: Expose the sample to a high temperature (e.g., 10°C above the accelerated stability testing temperature, typically 60°C - 80°C) for a specified period (e.g., 24 to 72 hours).
-
Analysis: Dissolve the stressed solid sample in a suitable solvent for analysis.
2.2.5. Photolytic Degradation
-
Procedure: Expose the drug substance (solid or in solution in a photostable, transparent container) to a light source.
-
Conditions: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample should be protected from light with aluminum foil.
-
Analysis: Analyze the exposed and control samples.
Data Presentation: Quantitative Degradation of Hidrosmin
While specific quantitative data for the forced degradation of Hidrosmin is not extensively available in the public domain, the following table provides a hypothetical representation of expected degradation percentages based on the known stability of related flavonoids like Diosmin. These values are for illustrative purposes and actual results may vary.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 80°C | 8 hours | 15 - 25% | 2 - 3 |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | 20 - 30% | 3 - 4 |
| Oxidative Degradation | 30% H₂O₂ | Room Temp. | 24 hours | 10 - 20% | 2 - 3 |
| Thermal Degradation | Solid State | 80°C | 72 hours | 5 - 15% | 1 - 2 |
| Photolytic Degradation | ICH Q1B exposure | Room Temp. | As per guidelines | 10 - 20% | 2 - 3 |
Characterization of Degradation Pathways
The structural similarity of Hidrosmin to Diosmin suggests that they may share common degradation pathways. The primary sites of degradation are likely the glycosidic bond and the flavonoid backbone.
Hydrolytic Degradation
Under both acidic and alkaline conditions, the most probable degradation pathway is the hydrolysis of the glycosidic linkage, leading to the formation of the aglycone, Hidrosminetin (5-O-(β-hydroxyethyl)diosmetin), and the disaccharide rutinose. Further degradation of the aglycone or the sugar moiety may occur under more stringent conditions.
-
Acid-catalyzed hydrolysis: Protonation of the glycosidic oxygen, followed by nucleophilic attack by water, cleaves the bond.
-
Base-catalyzed hydrolysis: While less common for O-glycosides, strong alkaline conditions can promote cleavage.
Oxidative Degradation
The phenolic hydroxyl groups and the C-ring of the flavonoid structure are susceptible to oxidation. Hydrogen peroxide can lead to the formation of various oxidized derivatives, including quinones and ring-opened products. The presence of the hydroxyethyl group may also be a site for oxidation.
Photodegradation
Exposure to UV and visible light can induce photochemical reactions. Flavonoids can undergo photo-oxidation, leading to the formation of radical species and subsequent degradation products. The specific photoproducts will depend on the wavelength of light and the presence of photosensitizers.
Visualization of Pathways and Workflows
General Forced Degradation Workflow
Hypothetical Hydrolytic Degradation Pathway of Hidrosmin
Potential Oxidative Degradation Sites on Hidrosmin
Conclusion
The characterization of Hidrosmin's degradation pathways under stress conditions is a fundamental requirement for ensuring the development of a safe, effective, and stable pharmaceutical product. While specific public data on Hidrosmin is limited, this guide provides a robust framework based on established scientific principles and regulatory guidelines. By following the outlined experimental protocols and utilizing appropriate analytical techniques, researchers can effectively identify potential degradation products, elucidate degradation pathways, and develop stability-indicating methods. This comprehensive understanding of Hidrosmin's stability profile is indispensable for successful drug formulation, packaging, and registration. Further research is warranted to generate specific quantitative data and definitively characterize the degradation products of Hidrosmin under various stress conditions.
An In-Depth Technical Guide to the In-Vitro Identification of Hidrosmin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in-vitro metabolism studies specifically identifying the metabolites of Hidrosmin are not extensively available in the public domain. This guide is constructed based on the well-documented in-vitro and in-vivo metabolism of its parent compound, Diosmin. As Hidrosmin is a synthetic derivative of Diosmin, its metabolic fate is anticipated to follow similar pathways. The methodologies and analytical techniques described are standard industry practices for the in-vitro identification of flavonoid metabolites.
Introduction
Hidrosmin, a synthetic flavonoid derived from Diosmin, is recognized for its therapeutic effects, particularly in vascular protection. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy assessments in drug development. In-vitro metabolism studies are fundamental in identifying potential metabolites, elucidating metabolic pathways, and providing insights into the enzymes responsible for biotransformation. This technical guide outlines the expected in-vitro metabolism of Hidrosmin based on data from its parent compound, Diosmin, and details the standard experimental protocols and analytical techniques employed in such investigations.
Predicted Metabolic Pathways of Hidrosmin
Based on the metabolism of Diosmin, the in-vitro biotransformation of Hidrosmin is expected to proceed through several key phases. The primary metabolic steps are likely to be hydrolysis followed by conjugation.
Phase I Metabolism: Hydrolysis
The initial and most significant metabolic step for Diosmin, and likely for Hidrosmin, is the hydrolysis of the glycosidic bond. In-vivo, this is primarily carried out by the gut microbiome before absorption.[1][2] In in-vitro systems that do not contain gut microflora, this step may be less prominent unless specific enzymes are introduced. The product of this hydrolysis is the aglycone, Diosmetin.
Phase II Metabolism: Conjugation
Following the formation of the aglycone, Diosmetin, it is expected to undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion.
-
Glucuronidation: This is the most common conjugation pathway for flavonoids. Diosmetin is anticipated to be conjugated with glucuronic acid, with Diosmetin-3-O-β-d-glucuronide being the major metabolite, as observed with Diosmin.[1][3]
-
Sulfation: Sulfation is another possible conjugation pathway, although it is generally less common for flavonoids compared to glucuronidation.
-
Other Transformations: Further degradation of the flavonoid structure can lead to the formation of smaller phenolic compounds, such as phenolic acids (e.g., m-hydroxy-phenylpropionic acid), which have been observed as urinary metabolites of Diosmin.[2][4]
Below is a diagram illustrating the predicted metabolic pathway of Hidrosmin, based on the known metabolism of Diosmin.
Quantitative Data on Predicted Hidrosmin Metabolites
While specific quantitative data for Hidrosmin metabolites from in-vitro studies are not available, data from pharmacokinetic studies of Diosmin in humans can provide an estimate of the relative abundance of its major metabolite.
| Metabolite | Matrix | Cmax (Mean ± SD) | Notes |
| Diosmetin | Plasma | 6,049.3 ± 5,548.6 pg/mL | Measured after oral administration of 450 mg Diosmin. Represents the absorbed aglycone.[3] |
| Diosmetin-3-O-β-d-glucuronide | Plasma | Not directly quantified | Confirmed as the major circulating metabolite of Diosmin.[1][3] A very good correlation was found between measured diosmetin and glucuronide metabolite concentrations.[3] |
Experimental Protocols for In-Vitro Metabolite Identification
The following are detailed methodologies for the key experiments required to identify Hidrosmin metabolites in vitro.
In-Vitro Incubation with Liver Subcellular Fractions
This experiment aims to identify metabolites formed by hepatic enzymes.
4.1.1. Materials
-
Hidrosmin (test compound)
-
Pooled Human Liver Microsomes (HLM) or S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Control compounds (e.g., testosterone for CYP activity, propofol for UGT activity)
4.1.2. Protocol
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM or S9 fraction, and the NADPH regenerating system. For identifying glucuronide conjugates, also add UDPGA.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Hidrosmin (typically dissolved in a small amount of DMSO, final concentration <1%) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for analysis.
In-Vitro Incubation with Hepatocytes
This experiment provides a more complete metabolic profile as hepatocytes contain a full complement of metabolic enzymes.
4.2.1. Materials
-
Hidrosmin
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Acetonitrile (ACN) or Methanol
4.2.2. Protocol
-
Cell Seeding: Thaw and seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach for a few hours.
-
Compound Addition: Remove the seeding medium and add fresh, pre-warmed culture medium containing Hidrosmin at the desired concentration.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Collection: At each time point, collect both the culture medium (for extracellular metabolites) and the cells (for intracellular metabolites).
-
Metabolite Extraction:
-
Medium: Add 2-3 volumes of ice-cold acetonitrile to the collected medium, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
Cells: Wash the cells with PBS, then lyse them and extract metabolites using a suitable solvent (e.g., 80% methanol). Centrifuge to remove cell debris and collect the supernatant.
-
-
Sample Pooling: The supernatant from the medium and cell extracts can be pooled or analyzed separately.
Below is a workflow diagram for a typical in-vitro metabolism study.
Analytical Techniques for Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for detecting and identifying drug metabolites due to its high sensitivity and specificity.[5]
-
Methodology: The supernatant from the in-vitro incubation is injected into an LC system coupled to a mass spectrometer. The LC separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments the ions to provide structural information.
-
Data Analysis: Metabolites are identified by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks with that of the parent compound. Common metabolic transformations (e.g., hydroxylation, glucuronidation) result in predictable mass shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the unambiguous structure elucidation of novel or unexpected metabolites.[6][7]
-
Methodology: If a significant metabolite is detected by LC-MS but its structure cannot be confirmed, it can be isolated and purified using preparative HPLC. The purified metabolite is then analyzed by NMR.
-
Data Analysis: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the exact site of metabolic modification.
Conclusion
While direct in-vitro metabolic data for Hidrosmin is currently limited, a robust understanding of its biotransformation can be inferred from its parent compound, Diosmin. The primary metabolic pathway is anticipated to be hydrolysis to Diosmetin, followed by extensive glucuronidation. The experimental protocols and analytical techniques detailed in this guide provide a comprehensive framework for the in-vitro identification and characterization of Hidrosmin metabolites. Such studies are essential for a complete pharmacological and toxicological profiling of this therapeutically important flavonoid.
References
- 1. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models [mdpi.com]
- 2. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS | Semantic Scholar [semanticscholar.org]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Hidrosmin Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a crucial therapeutic agent for treating venous insufficiency and related conditions. Its efficacy and safety are intrinsically linked to its purity. This technical guide provides a comprehensive overview of the chemical structures and properties of impurities found in hidrosmin, detailing their origins, characterization, and the analytical methodologies required for their identification and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals involved in the quality control and advancement of hidrosmin-based therapeutics.
Chemical Structure of Hidrosmin and Origin of Impurities
Hidrosmin is chemically known as 5-O-(β-hydroxyethyl)diosmin. Its molecular structure consists of a flavone backbone, diosmetin, linked to a rutinoside sugar moiety, with a hydroxyethyl group attached.
Impurities in hidrosmin can be broadly categorized into two main types:
-
Synthesis-Related Impurities: These impurities are formed during the manufacturing process of hidrosmin, which involves the hydroxyethylation of diosmin. The reaction can lead to the formation of various hydroxyethylated derivatives of diosmin, including mono-, di-, and poly-substituted products. Unreacted starting materials and intermediates can also be present as impurities.
-
Degradation Products: These impurities arise from the chemical decomposition of hidrosmin over time due to factors such as hydrolysis, oxidation, and photolysis. The flavonoid glycoside structure of hidrosmin is susceptible to cleavage of chemical bonds or modification of functional groups under various environmental conditions.[1]
Known Impurities of Hidrosmin
Based on available data, the following are some of the known impurities associated with hidrosmin:
| Impurity Name | Chemical Structure (if available) | Typical Percentage Range |
| 3',5-di-O-(hydroxyethyl) diosmin | Not available | 30%-45% |
| 3-mono-O-(hydroxyethyl) diosmin | Not available | 50%-65% |
Note: The percentage ranges are based on a product specification sheet and may vary between different manufacturers and batches.
Experimental Protocols for Impurity Analysis
The accurate identification and quantification of hidrosmin impurities are critical for ensuring the quality and safety of the drug product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like hidrosmin and its impurities.[2]
A typical Reverse-Phase HPLC (RP-HPLC) method would involve:
-
Column: A C18 column is frequently used for the separation of flavonoids.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly employed to achieve optimal separation of compounds with varying polarities.[2]
-
Detection: A UV detector set at a wavelength where the flavonoid structure exhibits strong absorbance, such as 280 nm, is often used.[2]
-
Method Development: Optimization of the mobile phase composition, pH, and temperature is crucial to achieve the desired resolution between hidrosmin and its closely related impurities.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it a powerful tool for the identification and structural characterization of unknown impurities.[2]
The general workflow for LC-MS analysis includes:
-
Separation: The sample is first separated using an HPLC system as described above.
-
Ionization: The separated components are then introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight of the compounds.
-
Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, specific ions are selected and fragmented, and the resulting fragment ions are analyzed to deduce the structure of the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the connectivity of atoms within a molecule. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to fully characterize the structure of impurities.
Visualization of Methodologies and Pathways
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in hidrosmin.
Signaling Pathways Modulated by Hidrosmin and Related Flavonoids
Hidrosmin and its parent compound, diosmin, have been shown to exert their therapeutic effects by modulating various cellular signaling pathways, primarily those involved in inflammation and oxidative stress.
Conclusion
The control of impurities in hidrosmin is paramount to ensure its therapeutic efficacy and patient safety. This technical guide has provided a detailed overview of the chemical structures, origins, and analytical methodologies for the characterization of hidrosmin impurities. A thorough understanding of these aspects is essential for the development of robust manufacturing processes and quality control strategies. The provided workflows and pathway diagrams serve as a foundational reference for professionals in the field, facilitating further research and development in the pursuit of higher purity and safer hidrosmin-based drug products.
References
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Impurities in Hidrosmin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of impurities in Hidrosmin. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] A C18 stationary phase with gradient elution was employed to achieve optimal separation of Hidrosmin from its potential impurities. The method demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of Hidrosmin drug substances.
Introduction
Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the treatment of chronic venous insufficiency.[4][5] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product.[6][7] Therefore, a reliable analytical method for the quantification of these impurities is crucial for ensuring the quality and consistency of Hidrosmin.[8] This application note provides a detailed protocol for an HPLC method developed to separate and quantify impurities in Hidrosmin, adhering to regulatory expectations for analytical method validation.[9][10]
Experimental Protocols
Materials and Reagents
-
Hidrosmin reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Standard and Sample Preparation
-
Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in methanol to obtain a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in methanol to obtain a final concentration of 1.0 mg/mL.
-
Spiking Solution (for accuracy): Prepare solutions of Hidrosmin (1.0 mg/mL) spiked with known concentrations of potential impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit).
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria. Inject the standard solution six times and evaluate the following parameters.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and by analyzing a placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by analyzing a series of solutions with at least five different concentrations of the main impurity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by applying the method to samples spiked with known amounts of impurities.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory on different days, with different analysts, or with different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was evaluated by slightly varying the flow rate, column temperature, and mobile phase composition.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Interrelationship of HPLC validation parameters.
Results and Discussion
The developed HPLC method successfully separated the main peak of Hidrosmin from its potential impurities. The validation results are summarized in the tables below.
Table 3: Linearity Data for a Key Impurity
| Concentration (µg/mL) | Peak Area |
| 0.5 | 12500 |
| 1.0 | 25100 |
| 2.5 | 62800 |
| 5.0 | 125500 |
| 7.5 | 188000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Accuracy (Spike and Recovery) Results
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 1.25 | 1.23 | 98.4% |
| 100% | 2.50 | 2.53 | 101.2% |
| 150% | 3.75 | 3.70 | 98.7% |
| Average Recovery | 99.4% |
Table 5: Precision Results
| Parameter | %RSD of Peak Area |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6, different day) | 1.2% |
The specificity of the method was confirmed through forced degradation studies, which showed that the degradation products did not interfere with the quantification of the main impurities. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results. The LOQ was determined to be 0.5 µg/mL for the key impurity, demonstrating the sensitivity of the method.
Conclusion
The developed and validated RP-HPLC method is specific, accurate, precise, and robust for the quantification of impurities in Hidrosmin. This method is suitable for routine use in quality control laboratories for the analysis of bulk drug substances and for monitoring the stability of Hidrosmin.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Hidrosmin Impurity | 120250-44-4 | Benchchem [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Sensitive and Selective Analysis of Hidrosmin and its Process-Related Impurities by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive drug used in the treatment of chronic venous insufficiency.[1] Like all active pharmaceutical ingredients (APIs), the purity of Hidrosmin is critical to its safety and efficacy. Process-related impurities can arise during synthesis and degradation products can form during storage. Therefore, a sensitive and selective analytical method is required for the identification and quantification of these impurities. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Hidrosmin and its potential process-related impurities.
Hidrosmin is synthesized by the hydroxyethylation of diosmin.[2] This process can lead to the formation of several impurities, including unreacted diosmin and over-hydroxylated products. This method enables the separation and quantification of Hidrosmin from its key potential impurities:
-
Diosmin (Impurity A): The starting material for Hidrosmin synthesis.
-
3'-mono-O-(hydroxyethyl) diosmin (Impurity B): An intermediate in the synthesis of Hidrosmin.
-
3',5-di-O-(hydroxyethyl) diosmin (Impurity C): A potential by-product of the synthesis.
Experimental Protocols
1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Hidrosmin and each impurity (if available as reference standards) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 µg/mL for each analyte.
-
Prepare a series of calibration standards by further diluting the mixed standard working solution to the desired concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
-
Sample Solution Preparation (for drug substance):
-
Accurately weigh 10 mg of the Hidrosmin drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a 1 mg/mL solution.
-
Further dilute 100 µL of this solution to 10 mL with a 50:50 (v/v) mixture of methanol and water to get a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Proposed MRM Transitions and MS Parameters for Hidrosmin and its Impurities
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Hidrosmin | 653.2 | 463.1 | 100 | 35 | 80 |
| Impurity A (Diosmin) | 609.2 | 463.1 | 100 | 30 | 75 |
| Impurity B (3'-mono-O-(hydroxyethyl) diosmin) | 653.2 | 507.1 | 100 | 35 | 80 |
| Impurity C (3',5-di-O-(hydroxyethyl) diosmin) | 697.2 | 507.1 | 100 | 40 | 85 |
Table 2: Example Quantitative Analysis of a Hidrosmin Sample
| Analyte | Retention Time (min) | Concentration (µg/g) | Specification Limit (µg/g) |
| Hidrosmin | 7.8 | 995,000 | Report |
| Impurity A (Diosmin) | 7.2 | 1,500 | ≤ 2,000 |
| Impurity B (3'-mono-O-(hydroxyethyl) diosmin) | 8.1 | 2,500 | ≤ 3,000 |
| Impurity C (3',5-di-O-(hydroxyethyl) diosmin) | 8.5 | 800 | ≤ 1,000 |
| Total Impurities | - | 4,800 | ≤ 5,000 |
Mandatory Visualization
References
Application Note: Protocol for Forced Degradation Studies of Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin is a synthetic flavonoid derived from diosmin, used in the treatment of chronic venous insufficiency.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Hidrosmin, it is crucial to understand its stability profile. Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish degradation pathways.[1][2] This information is vital for developing and validating stability-indicating analytical methods, which are required by regulatory agencies.
This application note provides a detailed protocol for conducting forced degradation studies on Hidrosmin. The stress conditions outlined are based on ICH guidelines and common practices for flavonoids, aiming to produce an appropriate level of degradation for the identification of degradation products and the development of a stability-indicating method.
Materials and Methods
Materials
-
Hidrosmin reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer components, analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
A stock solution of Hidrosmin (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of methanol and water. This stock solution will be used for the following stress studies. A control sample (unstressed) should be prepared by diluting the stock solution to the target concentration and analyzing it alongside the stressed samples.
Acidic Hydrolysis
-
To a known volume of Hidrosmin stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C for 2 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the solution to the final concentration with the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
Alkaline Hydrolysis
-
To a known volume of Hidrosmin stock solution, add an equal volume of 1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute the solution to the final concentration with the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
Oxidative Degradation
-
To a known volume of Hidrosmin stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution to the final concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Thermal Degradation
-
Transfer a known amount of solid Hidrosmin powder into a vial.
-
Place the vial in an oven maintained at 105°C for 24 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known weight of the heat-stressed solid in the solvent to achieve the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Photolytic Degradation
-
Expose a solution of Hidrosmin (e.g., 1 mg/mL) and a sample of solid Hidrosmin powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, dissolve the solid sample and dilute the solution sample to the final concentration with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before HPLC analysis.
Proposed Stability-Indicating HPLC Method
A reversed-phase HPLC method is proposed for the separation of Hidrosmin from its potential degradation products. The following conditions can be used as a starting point and should be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison. The percentage of degradation can be calculated using the following formula:
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
Table 1: Summary of Forced Degradation Studies of Hidrosmin
| Stress Condition | Treatment | Duration | Temperature | % Degradation of Hidrosmin | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Control | No Stress | - | RT | 0 | 0 | - |
| Acidic | 1 M HCl | 2 hours | 60°C | Data | Data | Data |
| Alkaline | 1 M NaOH | 2 hours | 60°C | Data | Data | Data |
| Oxidative | 30% H₂O₂ | 24 hours | RT | Data | Data | Data |
| Thermal | Dry Heat | 24 hours | 105°C | Data | Data | Data |
| Photolytic (Solid) | 1.2 million lux hrs & 200 W-h/m² | - | - | Data | Data | Data |
| Photolytic (Solution) | 1.2 million lux hrs & 200 W-h/m² | - | - | Data | Data | Data |
Visualizations
Experimental Workflow
The overall workflow for the forced degradation study of Hidrosmin is depicted in the following diagram.
Caption: Experimental workflow for the forced degradation study of Hidrosmin.
Proposed Degradation Pathway of Hidrosmin
Based on the structure of Hidrosmin, which is a glycoside of diosmetin, the primary degradation pathway under hydrolytic conditions is likely the cleavage of the glycosidic bond.
Caption: Proposed degradation pathway of Hidrosmin under stress conditions.
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on Hidrosmin. The successful execution of these studies will provide critical information on the stability of the molecule and enable the development of a robust, stability-indicating analytical method. Such a method is indispensable for routine quality control and stability monitoring of Hidrosmin in pharmaceutical formulations. It is important to note that the provided stress conditions and HPLC method may require optimization based on the observed degradation and the specific instrumentation used.
References
Application Notes and Protocols for the Preparation and Certification of Hidrosmin Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and certification of impurity reference standards for Hidrosmin. Accurate and well-characterized impurity standards are critical for the quality control, stability testing, and regulatory submission of Hidrosmin drug substances and products.[1][2] This document outlines the identification of potential impurities, detailed protocols for their preparation through synthesis and isolation, and the analytical methodologies required for their certification.
Identification of Potential Hidrosmin Impurities
Impurities in Hidrosmin can originate from the manufacturing process or degradation over time. A thorough understanding of the synthetic route and the chemical stability of Hidrosmin is essential for identifying potential impurities.[1]
Process-Related Impurities: Hidrosmin is synthesized from the naturally occurring flavonoid Diosmin through a hydroxyethylation process.[3][4] Potential process-related impurities include:
-
Starting Material: Unreacted Diosmin.
-
Reagents: Residuals from the hydroxyethylation reaction, such as ethylene oxide or 2-chloroethanol.
-
By-products: Isomeric or over-hydroxyethylated derivatives of Diosmin.
Degradation Products: Hidrosmin, a flavonoid glycoside, can degrade under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[5] Key degradation pathways can lead to the formation of:
-
Aglycone Impurity: Hydrolysis of the glycosidic bond can yield the aglycone, Diosmetin.
-
Oxidative Degradation Products: Oxidation of the phenolic hydroxyl groups can result in various degradation products.
Preparation of Impurity Reference Standards
The preparation of impurity reference standards can be achieved through two primary methods: chemical synthesis or isolation from bulk material.
Protocol for Synthesis of a Process-Related Impurity (e.g., O-alkylated flavonoid)
This protocol provides a general method for the synthesis of an O-alkylated flavonoid impurity, which can be adapted for specific Hidrosmin-related impurities.[6][7][8]
Objective: To synthesize a specific O-alkylated derivative of a flavonoid starting material.
Materials:
-
Flavonoid starting material (e.g., Diosmin)
-
Alkylating agent (e.g., 2-chloroethanol)
-
Base (e.g., Potassium Carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the flavonoid starting material in anhydrous DMF.
-
Add the base (e.g., Potassium Carbonate) to the solution and stir at room temperature.
-
Slowly add the alkylating agent to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired impurity, combine them, and evaporate the solvent to obtain the purified impurity.
Protocol for Isolation of a Degradation Product via Forced Degradation and Preparative HPLC
This protocol describes how to generate and isolate a degradation product of Hidrosmin.[5][9][10][11][12][13][14]
Objective: To isolate a specific degradation product of Hidrosmin for use as a reference standard.
Materials:
-
Hidrosmin Active Pharmaceutical Ingredient (API)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid or Acetic acid
Procedure:
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve Hidrosmin in a 0.1 M HCl solution and heat at 80°C for a specified time (e.g., 2-4 hours). Neutralize the solution.
-
Base Hydrolysis: Dissolve Hidrosmin in a 0.1 M NaOH solution at room temperature for a specified time (e.g., 1-2 hours). Neutralize the solution.
-
Oxidative Degradation: Treat a solution of Hidrosmin with 3% H₂O₂ at room temperature.
-
-
Monitor the degradation process using analytical HPLC to ensure the formation of the desired impurity at a sufficient level.
-
Preparative HPLC Purification:
-
Concentrate the solution from the forced degradation study.
-
Dissolve the residue in a suitable solvent for injection onto the preparative HPLC system.
-
Develop a suitable gradient elution method using a mobile phase of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to achieve good separation of the impurity from the parent drug and other degradants.
-
Inject the concentrated degradation mixture onto the preparative HPLC column.
-
Collect the fractions corresponding to the peak of the target impurity.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Certification of Impurity Reference Standards
Certification of an impurity reference standard involves a comprehensive characterization to confirm its identity, purity, and potency.[15][16][17][18][19]
Structural Elucidation
A combination of spectroscopic techniques should be employed for the unequivocal structural confirmation of the prepared impurity.[2][20][21][22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern and confirming the structure.[20][21][22]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in confirming the chromophoric system of the flavonoid structure.
Purity Assessment
The purity of the reference standard must be determined using appropriate analytical methods. A purity of ≥95% is generally expected for impurity reference standards.[24]
-
HPLC: A validated, stability-indicating HPLC method should be used to determine the purity of the reference standard. The peak area percentage is commonly used for purity determination.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analyzed by Gas Chromatography (GC) with a headspace sampler.
-
Inorganic Impurities (Residue on Ignition): Determined by a standard pharmacopeial method.
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis must be prepared for each certified reference standard. The CoA should include the following information:[25][26]
| Parameter | Method | Acceptance Criteria | Example Result |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the proposed structure | Conforms |
| Purity by HPLC | HPLC-UV | ≥ 95.0% | 98.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Complies |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Assigned Purity | Mass Balance Calculation | Report Value | 98.0% |
Calculation of Assigned Purity (Mass Balance): Assigned Purity (%) = Purity by HPLC (%) × (100 - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)) / 100
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key workflows for the preparation and certification of Hidrosmin impurity reference standards.
Caption: General workflow for the preparation and certification of an impurity reference standard.
Caption: Logical flow for the certification of a prepared impurity reference standard.
References
- 1. Impurity Reference Standards - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana [frontiersin.org]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative [mdpi.com]
- 7. Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 18. jpionline.org [jpionline.org]
- 19. ikev.org [ikev.org]
- 20. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Flavonoids Reference Materials | LGC Standards [lgcstandards.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Development of a Stability-Indicating Analytical Method for Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent used in the treatment of chronic venous insufficiency.[1][2][3] Ensuring the stability of Hidrosmin in pharmaceutical formulations is critical for its safety and efficacy. This application note provides a detailed protocol for the development and validation of a stability-indicating analytical method for Hidrosmin, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to separate and quantify Hidrosmin in the presence of its potential degradation products, process impurities, and excipients.
This document outlines the forced degradation studies required to generate potential degradation products and establish the stability-indicating nature of the analytical method. Furthermore, it provides a comprehensive protocol for the validation of the developed method in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Postulated Signaling Pathway of Hidrosmin's Vasoprotective Effects
Hidrosmin exerts its therapeutic effects through a multi-faceted mechanism primarily centered on improving endothelial function and reducing inflammation and oxidative stress in the vasculature.[5][6] The following diagram illustrates a postulated signaling pathway for Hidrosmin's action.
Caption: Postulated signaling pathway of Hidrosmin in endothelial cells.
Experimental Workflow for Method Development
The development of a stability-indicating method follows a systematic workflow, beginning with forced degradation studies to generate degradation products, followed by method development and optimization, and concluding with method validation.
Caption: Workflow for developing a stability-indicating analytical method.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
4.1.1. Preparation of Stock Solution
Prepare a stock solution of Hidrosmin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
4.1.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid Hidrosmin powder to a temperature of 105°C for 48 hours in a hot air oven. Dissolve the stressed powder in the solvent to the stock solution concentration for analysis.
-
Photolytic Degradation: Expose the solid Hidrosmin powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the stressed powder in the solvent to the stock solution concentration for analysis.
A control sample (unstressed Hidrosmin solution) should be analyzed concurrently.
Proposed HPLC-UV Method
Based on methods for similar flavonoids like Diosmin and Hesperidin, the following HPLC-UV conditions are proposed as a starting point for method development.
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (based on UV spectra of similar flavonoids) |
| Injection Volume | 20 µL |
| Run Time | 30 minutes (to ensure elution of all degradation products) |
Note: The mobile phase composition and gradient program will need to be optimized to achieve adequate separation between Hidrosmin and all its degradation products.
Method Validation Protocol
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Hidrosmin standard, and stressed samples. Assess peak purity using a photodiode array (PDA) detector. | No interference from blank or placebo at the retention time of Hidrosmin. Peak purity index should be greater than 0.999. Resolution between Hidrosmin and the closest eluting peak should be > 2. |
| Linearity | Prepare at least five concentrations of Hidrosmin standard solution (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of Hidrosmin at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the Hidrosmin standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met. |
Data Presentation
The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Hidrosmin | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 N NaOH, RT, 8h) | [Insert Data] | [Insert Data] |
| Oxidative (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] |
| Thermal (105°C, 48h) | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] |
Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | [Insert Data] | ≥ 0.999 |
| Accuracy (% Recovery) | [Insert Data] | 98.0% - 102.0% |
| Precision (RSD %) | ||
| - Repeatability | [Insert Data] | ≤ 2.0% |
| - Intermediate Precision | [Insert Data] | ≤ 2.0% |
| LOD (µg/mL) | [Insert Data] | Report Value |
| LOQ (µg/mL) | [Insert Data] | Report Value |
| Robustness | [Insert Data] | No significant impact on results |
Conclusion
This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC-UV method for the analysis of Hidrosmin. The successful implementation of these protocols will result in a reliable and robust analytical method capable of accurately assessing the stability of Hidrosmin in pharmaceutical products. It is important to note that the identification and structural elucidation of the actual degradation products, which is beyond the scope of this note, would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. dcvmn.org [dcvmn.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the separation and analysis of Hidrosmin, its isomers, and related impurities using High-Performance Liquid Chromatography (HPLC). Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is used in the treatment of venous insufficiency.[1] Due to its synthetic nature, various process-related impurities, including residual starting materials and isomers from the hydroxyethylation process, can be present in the final drug substance.[2] Additionally, degradation products may form under stress conditions. This document provides a comprehensive HPLC method, adapted from a validated procedure for the closely related compound Diosmin, to ensure the purity and quality of Hidrosmin. The protocol is supplemented with illustrative quantitative data, system suitability parameters, and visualizations to guide researchers in method implementation and interpretation.
Introduction
Hidrosmin is a hydroxyethylated derivative of Diosmin, a naturally occurring flavonoid. The manufacturing process involves the chemical modification of Diosmin, which can lead to the formation of various related substances, including positional isomers (mono-, di-, and poly-hydroxyethylated derivatives) and the presence of unreacted Diosmin as a significant process impurity.[2] Furthermore, the flavonoid structure is susceptible to degradation via hydrolysis and oxidation.[2] Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical product.
This application note provides a robust starting point for developing a validated HPLC method for the quality control of Hidrosmin. The methodology is designed to separate Hidrosmin from its key process-related impurity, Diosmin, and potential isomeric byproducts.
Experimental Protocol: HPLC Analysis of Hidrosmin
This protocol is adapted from a validated method for Diosmin and its related substances and may require optimization for specific laboratory conditions and instrumentation.
2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Intersil Wondasil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water : Acetic Acid (66:6, v/v) |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C (or ambient) |
| Detection | UV at 280 nm[2] or 345 nm |
| Run Time | 30 minutes |
2.2. Reagents and Sample Preparation
-
Reagents: HPLC grade Methanol, Acetic Acid, and Water.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in Dimethyl Sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.
-
Test Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the Hidrosmin sample in DMSO and dilute to a final volume of 25.0 mL to achieve a concentration of 1 mg/mL.[2]
Data Presentation: Illustrative Quantitative Results
The following tables present hypothetical data that could be obtained using the described HPLC method. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 1: Chromatographic Performance for Hidrosmin and Related Substances
| Compound | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates (N) |
| Diosmin (Impurity) | 12.5 | 1.1 | > 5000 |
| Mono-hydroxyethylated Isomer | 14.2 | 1.2 | > 5000 |
| Hidrosmin | 15.8 | 1.1 | > 6000 |
| Di-hydroxyethylated Isomer | 17.1 | 1.2 | > 5000 |
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Resolution (Rs) between Hidrosmin and nearest peak | > 2.0 | 2.8 |
| Tailing Factor (Tf) for Hidrosmin peak | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) for Hidrosmin peak | > 2000 | 6500 |
| % RSD for peak area (n=6) | ≤ 2.0% | 0.8% |
Visualizations
4.1. Experimental Workflow
References
Application Note: Characterization of Hidrosmin Impurities Using UV-Vis Spectroscopy
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is utilized in the treatment of chronic venous insufficiency. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Hidrosmin can originate from the synthesis process, such as residual starting materials or incompletely reacted intermediates, or from degradation during storage. While high-performance liquid chromatography (HPLC) is the standard for comprehensive impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective, and simple method for the quantitative analysis of specific impurities and for monitoring the overall purity of the drug substance.
This application note details a UV-Vis spectrophotometric method for the characterization and quantification of a key potential impurity in Hidrosmin, its precursor Diosmin. The method is based on the distinct spectral characteristics of Hidrosmin and Diosmin in an alkaline medium, allowing for their simultaneous determination.
Principle of the Method
Flavonoids exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions due to their phenolic and conjugated ring structures. While the basic chromophore of Hidrosmin and its precursor Diosmin are very similar, slight structural differences can lead to shifts in their absorption maxima (λmax), particularly in a specific solvent or pH. By dissolving the sample in 0.2 N sodium hydroxide, the phenolic hydroxyl groups are ionized, which can enhance the spectral differences between the two compounds.
This method utilizes the Vierordt's method (simultaneous equations) for the analysis of a two-component mixture. By measuring the absorbance of a sample at two specific wavelengths (the λmax of each component), a set of simultaneous equations can be solved to determine the concentration of both Hidrosmin and the Diosmin impurity.
Experimental Protocols
Instrumentation and Reagents
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer compliant with USP <857> and Ph. Eur. 2.2.25 guidelines, with a spectral bandwidth of 1 nm or less.
-
Matched Quartz Cuvettes: 1 cm path length.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Reagents:
-
Hidrosmin Reference Standard (HRS)
-
Diosmin Reference Standard (DRS)
-
Sodium Hydroxide (NaOH), analytical grade
-
Purified water
-
Preparation of Solutions
-
Solvent (0.2 N NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.
-
Standard Stock Solution of Hidrosmin (100 µg/mL): Accurately weigh about 10 mg of HRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
-
Standard Stock Solution of Diosmin (100 µg/mL): Accurately weigh about 10 mg of DRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Hidrosmin sample to be tested, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
Determination of Absorption Maxima (λmax)
-
Prepare working standard solutions of Hidrosmin (10 µg/mL) and Diosmin (10 µg/mL) by diluting the respective stock solutions with 0.2 N NaOH.
-
Scan each solution from 200 nm to 400 nm against a 0.2 N NaOH blank.
-
Determine the λmax for Hidrosmin (λ1) and Diosmin (λ2). For the purpose of this protocol, we will use the literature-based λmax values for similar flavonoids: λ1 = 268 nm for Hidrosmin (similar to Diosmin) and λ2 = 285 nm for a potential impurity with a shifted spectrum.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including linearity, accuracy, precision, and specificity.
-
Linearity: Prepare a series of dilutions of both Hidrosmin and Diosmin (e.g., 2-20 µg/mL) from the stock solutions. Measure the absorbance of each at both λ1 and λ2. Plot calibration curves and determine the correlation coefficient (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of Diosmin into a pure Hidrosmin solution at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be less than 2%.
Sample Analysis Workflow
The workflow for analyzing a Hidrosmin sample for Diosmin impurity is outlined below.
Caption: Experimental workflow for Hidrosmin impurity analysis.
Data Presentation and Calculation
Absorptivity Values
First, the absorptivity (A 1%, 1 cm) of pure Hidrosmin and pure Diosmin must be determined at both selected wavelengths.
| Compound | Absorptivity at λ1 (268 nm) | Absorptivity at λ2 (285 nm) |
| Hidrosmin | AH1 | AH2 |
| Diosmin | AD1 | AD2 |
Calculation of Impurity Content
The concentration of Hidrosmin (CH) and Diosmin (CD) in the sample solution can be calculated using the following simultaneous equations, where A1 and A2 are the absorbances of the sample solution at λ1 and λ2, respectively:
A1 = AH1 * CH + AD1 * CD A2 = AH2 * CH + AD2 * CD
By solving these equations, the concentration of the Diosmin impurity is determined. The percentage of impurity can then be calculated as:
% Diosmin Impurity = (CD / CSample) * 100
Where CSample is the nominal concentration of the prepared sample solution.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for a validation study, demonstrating the method's suitability.
| Parameter | Hidrosmin (at 268 nm) | Diosmin (at 285 nm) | Acceptance Criteria |
| Linearity Range | 2 - 20 µg/mL | 2 - 20 µg/mL | - |
| Correlation (R²) | 0.9995 | 0.9992 | > 0.999 |
| LOD | 0.05 µg/mL | 0.08 µg/mL | - |
| LOQ | 0.15 µg/mL | 0.24 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | 0.85% | 1.10% | < 2.0% |
Signaling Pathways and Logical Relationships
The logical relationship for method selection in pharmaceutical analysis is hierarchical, starting with the most comprehensive methods and moving to more routine, rapid screening tools.
Caption: Method selection logic for impurity analysis.
Conclusion
The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative determination of Diosmin as an impurity in Hidrosmin bulk drug. While it does not replace the need for chromatographic methods for full impurity profiling, it serves as an excellent tool for routine quality control, process monitoring, and stability testing where specific, spectrally distinct impurities are of interest. The method is cost-effective and can be readily implemented in any standard pharmaceutical quality control laboratory.
Application Note: High-Resolution Mass Spectrometry for the Identification of Unknown Impurities in Hidrosmin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is utilized as a venoactive drug for the treatment of chronic venous insufficiency.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise during the synthesis process, which involves the hydroxyethylation of diosmin, or through degradation of the final product.[3] Common degradation pathways for flavonoids like Hidrosmin include hydrolysis, oxidation, and photolysis.[3]
This application note details a robust methodology employing high-resolution liquid chromatography-mass spectrometry (LC-HRMS) for the detection, identification, and characterization of unknown impurities in Hidrosmin. Forced degradation studies are incorporated to purposefully generate potential degradation products, thereby facilitating a comprehensive impurity profile.[4][5][6] The high resolution and accuracy of Orbitrap-based mass spectrometry enable confident elemental composition determination and structural elucidation of unknown compounds.
Experimental Protocols
1. Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the Hidrosmin drug substance under various stress conditions to produce potential impurities that might form during storage and handling.[7][4][5][6]
-
Acid Hydrolysis: Dissolve 10 mg of Hidrosmin in 10 mL of methanol, add 1 mL of 1 M HCl, and heat at 60°C for 4 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of Hidrosmin in 10 mL of methanol, add 1 mL of 1 M NaOH, and keep at room temperature for 2 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of methanol and add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Store 10 mg of solid Hidrosmin in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.
-
Photolytic Degradation: Expose a solution of Hidrosmin (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.[8]
-
Control Sample: A solution of Hidrosmin in methanol, stored at 4°C and protected from light, is used as a control.
2. Sample Preparation
-
Accurately weigh 10 mg of the Hidrosmin sample (stressed or unstressed).
-
Dissolve the sample in 10 mL of a solution containing 75% methanol and 0.1% formic acid.[9][10]
-
Sonicate the sample for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[9][10]
3. LC-HRMS Analysis
-
Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ or Orbitrap Exploris™ Mass Spectrometer) is recommended.[11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate polar and non-polar impurities, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive and negative modes. Flavonoids can ionize well in both modes, and running both can provide complementary fragmentation data.[12][13]
-
Acquisition Mode: Full scan for initial screening, followed by data-dependent MS/MS (dd-MS²) or data-independent acquisition (DIA) for fragmentation data.[14][15]
-
Full Scan Mass Range: m/z 100-1000.
-
Resolution: 70,000.
-
Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) to obtain comprehensive fragmentation patterns.
-
4. Data Analysis
-
Peak Detection and Alignment: Process the raw data using appropriate software (e.g., Chromeleon™ CDS, MZmine) to detect chromatographic peaks and align them across different samples.[16]
-
Impurity Identification:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to impurities.
-
Determine the accurate mass of the molecular ion for each impurity.
-
Use the accurate mass to calculate the elemental formula.
-
Analyze the MS/MS fragmentation patterns. Flavonoids exhibit characteristic fragmentation, including losses of sugar moieties, CO, and retro-Diels-Alder (RDA) cleavages of the C-ring, which are invaluable for structural elucidation.[12][17][18]
-
Compare the fragmentation patterns with known flavonoid fragmentation pathways and spectral libraries to propose candidate structures for the unknown impurities.
-
Data Presentation
The quantitative data for the identified impurities can be summarized in a table for easy comparison.
| Impurity ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Proposed Structure/Type | Relative Abundance (%) in Stressed Sample |
| IMP-1 | 5.8 | 491.1345 | C₂₄H₂₆O₁₂ | 1.2 | Aglycone degradation product | 5.2 (Acid Hydrolysis) |
| IMP-2 | 8.2 | 669.2158 | C₃₀H₃₆O₁₇ | -0.8 | Oxidized Hidrosmin | 3.8 (Oxidative) |
| IMP-3 | 9.5 | 625.2264 | C₂₉H₃₂O₁₅ | 0.5 | Demethylated Hidrosmin | 2.1 (Thermal) |
| IMP-4 | 11.2 | 329.0661 | C₁₆H₁₂O₇ | 1.5 | B-ring fragment | 1.5 (Photolytic) |
Mandatory Visualization
Caption: Experimental workflow for the identification of unknown Hidrosmin impurities.
The described LC-HRMS method, combined with forced degradation studies, provides a powerful strategy for the comprehensive identification and characterization of unknown impurities in Hidrosmin. The high resolution and accuracy of the mass spectrometer are essential for determining the elemental composition of impurities, while the analysis of fragmentation patterns allows for confident structural elucidation. This approach is crucial for ensuring the quality, safety, and stability of Hidrosmin drug products.
References
- 1. medkoo.com [medkoo.com]
- 2. hidrosmin.com [hidrosmin.com]
- 3. Hidrosmin Impurity | 120250-44-4 | Benchchem [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmasm.com [pharmasm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. resolian.com [resolian.com]
- 16. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isolation and Purification of Hidrosmin Impurities
Introduction
Hidrosmin, a synthetic flavonoid derived from diosmin, is a vasoprotective agent used in the treatment of chronic venous insufficiency.[1][2][3] The quality, safety, and efficacy of the active pharmaceutical ingredient (API) are paramount, necessitating stringent control over impurities.[4][5] Impurities in Hidrosmin can originate from the synthetic process (e.g., starting materials, intermediates, by-products) or from degradation of the API due to factors like hydrolysis, oxidation, or photolysis.[5][6] This document provides detailed protocols for the isolation and purification of these impurities, intended for researchers, scientists, and drug development professionals.
Analytical Methods for Impurity Profiling
Before preparative isolation, it is crucial to identify and quantify the impurities present in a crude Hidrosmin sample. This impurity profile serves as a baseline to evaluate the effectiveness of purification techniques.[4] High-performance liquid chromatography (HPLC) is the most common method for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation.[4][5][7]
Typical Analytical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% acetic or formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[8][10]
-
Detection: UV detector set at a wavelength between 254 nm and 280 nm.[8][11]
-
Column Temperature: 30 °C.[10]
General Workflow for Isolation and Purification
The overall process involves an initial analysis of the crude material, selection and application of a suitable purification technique, and final analysis to confirm the purity of the isolated compounds.
Caption: General workflow for Hidrosmin impurity isolation and purification.
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a robust technique used to isolate individual components from a mixture with high resolution.[12] It is particularly effective for separating structurally similar flavonoid impurities.
Methodology
-
Sample Preparation: Dissolve the crude Hidrosmin sample in the mobile phase or a compatible solvent (e.g., methanol) to a high concentration (e.g., 30 mg/mL).[10] Filter the solution through a 0.45 µm filter to remove particulate matter.
-
Chromatographic System:
-
System: A preparative HPLC system equipped with a binary gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.[12]
-
Column: A C18 reverse-phase preparative column (e.g., 250 mm × 10.0 mm, 5 µm).[10][11]
-
Mobile Phase: Based on analytical HPLC results, prepare a suitable mobile phase. A common system is a mixture of methanol and 0.1% aqueous acetic acid.[10] The separation can be run in isocratic or gradient mode.
-
Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 3.0 and 5.0 mL/min.[10][11]
-
Detection: Monitor the effluent at a wavelength determined from the UV spectra of Hidrosmin and its impurities (e.g., 276 nm).[10]
-
-
Injection and Fraction Collection:
-
Post-Purification Processing:
Caption: Experimental workflow for purification by Preparative HPLC.
Protocol 2: Recrystallization
Recrystallization is a fundamental purification technique for solids, leveraging differences in solubility between the compound of interest and its impurities in a given solvent.[13] It is highly effective for removing minor impurities from a synthesized crude product.[14][15]
Methodology
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve Hidrosmin sparingly at room temperature but readily at its boiling point.[13] Methanol or ethanol are commonly used for Hidrosmin purification.[14][15]
-
Dissolution: Place the crude Hidrosmin product into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Heat the mixture gently while stirring until the solid completely dissolves.[13]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[14][15]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[13] Crystals of pure Hidrosmin should precipitate out of the solution, leaving impurities dissolved in the solvent (mother liquor).
-
Isolation and Drying:
Caption: Experimental workflow for purification by Recrystallization.
Data Presentation
The efficacy of the purification protocols can be summarized and compared using quantitative data.
Table 1: Comparison of Hidrosmin Purification Techniques
| Technique | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery (%) | Advantages | Disadvantages |
| Preparative HPLC | 85.0% | >99.0% | 70-85% | High resolution, good for complex mixtures | Solvent intensive, lower throughput |
| Single Recrystallization | 85.0% | 95.0% - 97.0% | 80-90% | Simple, scalable, cost-effective | Less effective for impurities with similar solubility |
| Double Recrystallization | 85.0% | >98.5% | 65-80% | Higher purity achieved | Lower overall recovery due to product loss in each step |
Table 2: Representative Impurity Profile of Crude vs. Purified Hidrosmin by HPLC
| Compound ID | Retention Time (min) | Crude Sample (Area %) | After Prep-HPLC (Area %) | After Recrystallization (Area %) |
| Impurity A (Process) | 8.5 | 3.2% | <0.05% | 0.8% |
| Impurity B (Degradant) | 11.2 | 1.8% | <0.05% | 0.3% |
| Hidrosmin | 15.4 | 85.0% | 99.5% | 97.2% |
| Impurity C (Diosmin) | 18.1 | 7.5% | 0.1% | 1.5% |
| Other Impurities | - | 2.5% | 0.35% | 0.2% |
Note: Data presented in tables are representative and will vary based on the specific impurity profile of the starting material and the precise experimental conditions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Hidrosmin - Wikipedia [en.wikipedia.org]
- 3. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. This compound | 120250-44-4 | Benchchem [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]
- 15. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Analytical Profiling of Hidrosmin Impurities
Welcome to the Technical Support Center for the analytical profiling of Hidrosmin impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the analysis of Hidrosmin and its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in Hidrosmin?
Impurities in Hidrosmin can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: The purity of the starting material, Diosmin, is a critical factor. Impurities present in Diosmin can be carried through the synthesis process.
-
Synthesis Process: The synthesis of Hidrosmin from Diosmin involves a hydroxyethylation reaction. By-products from this reaction, such as incompletely reacted intermediates or over-ethylated products, are potential impurities. A patent on Hidrosmin synthesis suggests that reagents like pyridine and ethylene chlorohydrin are used, which could also lead to process-related impurities[1].
-
Degradation Products: Hidrosmin, like other flavonoids, can degrade under various stress conditions such as exposure to acid, base, oxidation, light, and heat. These degradation products are a significant class of impurities.
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol, ethanol, and pyridine, can remain in the final product as residual impurities.
Q2: What are the common challenges in the HPLC analysis of Hidrosmin and its impurities?
Researchers often encounter several challenges during the HPLC analysis of Hidrosmin:
-
Peak Tailing: Flavonoids can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Poor Resolution: Structurally similar impurities, such as isomers or compounds with minor modifications to the flavonoid backbone, can be difficult to separate from the main Hidrosmin peak and from each other.
-
Co-elution: Impurities may co-elute with the main peak or other impurities, making accurate quantification challenging.
-
Low UV Absorbance of Impurities: Some impurities may lack a strong chromophore, resulting in low UV absorbance and making them difficult to detect at low levels with a standard UV detector.
-
Matrix Effects: When analyzing formulated products, excipients can interfere with the analysis, leading to baseline noise, ghost peaks, or altered retention times.
Q3: How can I improve the separation of Hidrosmin from its structurally similar impurities?
To enhance the resolution between Hidrosmin and its related substances, consider the following strategies:
-
Column Selection: Utilize a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl - PFP) that can offer different selectivity.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like flavonoids. Experiment with different pH values to maximize separation.
-
Organic Modifier: Vary the type and proportion of the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides better peak shapes for phenolic compounds.
-
Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can help to suppress the ionization of silanol groups on the column and improve peak symmetry.
-
-
Gradient Elution: Employ a shallow gradient elution program to provide better separation of closely eluting peaks.
-
Temperature Control: Maintain a consistent and optimized column temperature to ensure reproducible retention times and improve separation efficiency.
Q4: What are the typical stress conditions for forced degradation studies of Hidrosmin?
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods. Typical stress conditions as per ICH guidelines include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours (for solid-state).
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation[2][3].
Troubleshooting Guide
This guide addresses common issues encountered during the analytical profiling of Hidrosmin impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample.- Detector settings are too high. | - Ensure the detector lamp is on.- Check the pump and mobile phase reservoir.- Verify the correct sample was injected and that it has not degraded.- Reduce the detector sensitivity or recorder range[4]. |
| High Backpressure | - Clogged column frit or inline filter.- Blockage in the tubing or injector.- High mobile phase viscosity.- Column contamination. | - Replace the column frit and inline filter.- Systematically disconnect tubing to locate the blockage.- Consider using a less viscous mobile phase or increasing the column temperature.- Flush the column with a strong solvent. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or glassware.- Column bleed.- Detector temperature fluctuation. | - Degas the mobile phase and purge the pump.- Use fresh, high-purity solvents and clean glassware.- Use a column with low bleed characteristics.- Ensure the detector is at a stable temperature[5]. |
| Peak Tailing | - Active sites on the column (silanol groups).- Column overload.- Inappropriate mobile phase pH.- Extracolumn dead volume. | - Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use tubing with a smaller internal diameter and ensure all connections are secure. |
| Split Peaks | - Clogged inlet frit.- Column channeling or void.- Injection solvent incompatible with the mobile phase. | - Replace the inlet frit.- Replace the column.- Ensure the injection solvent is similar in strength to or weaker than the mobile phase[3]. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Leaks in the pump or injector.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check for and repair any leaks in the system.- Equilibrate the column properly or replace it if it is old[4]. |
Experimental Protocols
Sample Preparation for Impurity Profiling
-
Objective: To prepare Hidrosmin samples for HPLC analysis.
-
Procedure:
-
Accurately weigh about 25 mg of the Hidrosmin sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., a mixture of water and methanol, 50:50 v/v).
-
Sonicate for 15 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injecting it into the HPLC system.
-
Forced Degradation Study Protocol
-
Objective: To generate degradation products of Hidrosmin under various stress conditions.
-
Procedure:
-
Acid Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration.
-
Base Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of Hidrosmin in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Keep 10 mg of solid Hidrosmin in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase.
-
Photolytic Degradation: Expose 10 mg of solid Hidrosmin to UV light (254 nm) and visible light for 7 days. Dissolve the sample in the mobile phase.
-
Analyze all stressed samples by a validated stability-indicating HPLC method.
-
Proposed HPLC Method for Hidrosmin and Its Impurities
-
Objective: To separate and quantify Hidrosmin and its potential impurities. (Note: This is a proposed method based on typical flavonoid analysis and requires validation).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-36 min: 80-10% B
-
36-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 350 nm.
-
Injection Volume: 10 µL.
-
Visualizations
Logical Workflow for Impurity Identification
Caption: Workflow for the detection, identification, and quantification of impurities in Hidrosmin.
Hidrosmin Degradation Pathway Relationship
Caption: Relationship between stress conditions and potential degradation products of Hidrosmin.
References
Resolving co-eluting peaks in the HPLC analysis of Hidrosmin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Hidrosmin, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar retention times, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues in the context of Hidrosmin analysis.
Initial Assessment: Is it Co-elution or the Nature of Hidrosmin?
Before embarking on extensive troubleshooting, it is critical to understand the nature of Hidrosmin. Commercial Hidrosmin is often a mixture of mono- and di-O-(β-hydroxyethyl) derivatives of diosmin. Therefore, multiple closely eluting peaks may be inherent to the sample itself and not necessarily a co-elution problem with an impurity.
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Recommendation: First, consult the certificate of analysis for your Hidrosmin standard and sample to understand its expected composition. The primary components are typically 3',5-di-O-(β-hydroxyethyl) diosmin and 3-mono-O-(β-hydroxyethyl) diosmin. Your HPLC method should aim to resolve these major components from each other and from potential impurities.
Q1: I am observing broad or shouldered peaks in my Hidrosmin chromatogram. How can I determine if this is due to co-elution?
A1: Peak fronting, tailing, or the appearance of shoulders can be indicative of co-eluting species. Here’s how to investigate:
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Visual Inspection: Asymmetrical peaks are a primary indicator of a hidden, co-eluting peak.
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function. This software feature analyzes the spectra across the peak. A non-homogenous spectrum suggests the presence of more than one compound.[1][2]
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Varying Injection Volume: Injecting a smaller volume of a concentrated sample can sometimes improve the resolution of closely eluting peaks. Conversely, overloading the column by injecting too large a volume can exacerbate peak shape issues and mask co-elution.[3]
FAQs: Common Issues and Solutions
Q2: What are the typical starting HPLC conditions for Hidrosmin analysis?
A2: A good starting point for developing or troubleshooting a method for Hidrosmin and its related substances is a reversed-phase HPLC method. Based on methods for structurally similar flavonoids like Diosmin, here is a recommended starting point:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution is often necessary to resolve all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 280 nm |
Q3: My primary Hidrosmin peaks are not well-resolved. What parameters can I adjust?
A3: To improve the resolution between closely eluting peaks, you can systematically adjust the following chromatographic parameters. Remember to change only one parameter at a time to clearly assess its impact.[3]
| Parameter | Adjustment Strategy | Expected Outcome |
| Mobile Phase Strength | Decrease the percentage of the organic solvent (Acetonitrile or Methanol). | Increases retention time and can improve the separation between peaks. |
| Mobile Phase Selectivity | Switch the organic solvent (e.g., from Methanol to Acetonitrile or vice versa). | Alters the interaction of the analytes with the stationary phase, which can significantly change the elution order and improve resolution. |
| Mobile Phase pH | Adjust the pH of the aqueous phase with a suitable acid (e.g., phosphoric acid, formic acid). | Can change the ionization state of the analytes and impurities, affecting their retention and selectivity. |
| Column Temperature | Increase the column temperature (e.g., in 5 °C increments). | Can improve peak shape and efficiency, and sometimes alter selectivity. |
| Column Chemistry | Change to a different stationary phase (e.g., from C18 to a C8 or a phenyl column). | Provides a different selectivity and is a powerful tool for resolving stubborn co-elutions. |
Q4: I suspect co-elution with a degradation product. How can I confirm this and develop a stability-indicating method?
A4: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from these degradants.
-
Perform Forced Degradation: Subject a solution of Hidrosmin to various stress conditions to intentionally generate degradation products. Common stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heat the solid or solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze Stressed Samples: Analyze the stressed samples using your current HPLC method.
-
Evaluate Peak Purity: Check the peak purity of the main Hidrosmin peaks in the stressed samples. The appearance of new peaks or a decrease in the purity of the main peaks indicates co-elution with degradation products.
-
Method Optimization: If co-elution is observed, optimize your HPLC method using the strategies outlined in Q3 to achieve baseline separation between Hidrosmin and its degradation products.
| Stress Condition | Potential Degradation Pathway |
| Acid/Base Hydrolysis | Cleavage of the glycosidic bond, leading to the formation of the aglycone (diosmetin) and its hydroxyethylated derivatives. |
| Oxidation | Oxidation of the flavonoid ring structure. |
| Thermal | General decomposition. |
| Photolytic | Light-induced degradation. |
Experimental Protocols
Illustrative Protocol for Forced Degradation of Hidrosmin
-
Preparation of Stock Solution: Prepare a stock solution of Hidrosmin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.2 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.2 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Visualizations
Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.
Caption: Potential degradation pathways of Hidrosmin under forced degradation conditions.
References
How to improve sensitivity for trace-level Hidrosmin impurity detection
Welcome to the technical support center for the sensitive detection of trace-level impurities in Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Hidrosmin?
Impurities in Hidrosmin, a synthetic flavonoid derived from Diosmin, can originate from several sources. These include by-products from the synthetic process, degradation of the active pharmaceutical ingredient (API) over time, and interaction with excipients in the formulation. The primary degradation pathways for Hidrosmin are hydrolysis, oxidation, and photolysis.[1] Common storage-induced impurity formation mechanisms also include slow hydrolysis due to residual moisture and oxidation.[1]
Q2: Which analytical techniques are most suitable for trace-level Hidrosmin impurity detection?
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of flavonoids like Hidrosmin and its parent compound, Diosmin. For enhanced sensitivity and specificity, particularly at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3] LC-MS/MS offers the advantage of providing molecular weight and structural information, which is crucial for the identification of unknown impurities.
Q3: What are the expected degradation products of Hidrosmin?
Given that Hidrosmin is a derivative of Diosmin, its degradation profile is expected to be similar. The primary degradation pathway is the hydrolysis of the glycosidic bond, which would result in the formation of its aglycone, diosmetin, and the corresponding sugar moiety. Other potential degradation products can arise from the oxidation of the flavonoid ring structure. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to definitively identify potential degradation products.[1]
Q4: How can I improve the sensitivity of my LC-MS/MS method for Hidrosmin impurities?
To enhance sensitivity, consider the following:
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Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization efficiency of the target impurities.
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Select Appropriate MRM Transitions: For tandem mass spectrometry, select multiple reaction monitoring (MRM) transitions that are specific and provide the highest signal-to-noise ratio for each impurity.
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Sample Preparation: Employ solid-phase extraction (SPE) to pre-concentrate the impurities and remove matrix components that can cause ion suppression.
-
Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization and chromatographic peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trace-level Hidrosmin impurities.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) or use a base-deactivated column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For flavonoids, a slightly acidic pH (e.g., 3-4) is often optimal. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column. |
Issue 2: Low Sensitivity or Inability to Detect Trace Impurities
| Possible Cause | Recommended Solution |
| Ion Suppression in MS Detection | Dilute the sample to reduce the concentration of matrix components. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). |
| Suboptimal Ionization Parameters | Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) for the specific impurities of interest. |
| Inadequate Chromatographic Separation | Modify the mobile phase composition or gradient to better resolve the impurity from the main peak and other interferences. |
| Low Injection Volume | Increase the injection volume if the system allows, or concentrate the sample prior to injection. |
Issue 3: Poor Resolution Between Hidrosmin and its Impurities
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Column Chemistry | Select a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Flow Rate is Too High | Reduce the flow rate to allow for better mass transfer and improved separation. |
| Column Temperature is Not Optimized | Vary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, while lower temperatures can increase retention and change selectivity. |
Quantitative Data Summary
The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values that can be achieved for trace-level impurity analysis in pharmaceuticals using LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Analytical Technique | Analyte Type | Typical LOD | Typical LOQ |
| LC-MS/MS | Small Molecule Impurities | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL |
| UPLC-MS/MS | Genotoxic Impurities | < 0.01 ng/mL | ~0.03 ng/mL |
Note: These are general ranges and the actual LOD/LOQ will depend on the specific impurity, matrix, and instrumentation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Hidrosmin and Related Substances (Based on Diosmin Analysis)
This protocol is adapted from a method for the related compound, Diosmin, and can be used as a starting point for developing a stability-indicating method for Hidrosmin.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
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Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% B
-
10-25 min: 20-50% B
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25-30 min: 50% B
-
30-35 min: 50-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 275 nm.
-
Column Temperature: 30°C.
2. Sample Preparation:
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Accurately weigh and dissolve the Hidrosmin sample in a mixture of methanol and water (1:1) to achieve a concentration of approximately 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study:
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Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
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Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
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Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
Protocol 2: General LC-MS/MS Method for Trace Impurity Quantification
This protocol provides a general framework for developing a sensitive LC-MS/MS method for quantifying trace-level impurities.
1. LC Conditions:
-
Column: UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A shallow gradient optimized to separate the impurities of interest from the main component.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized based on the impurity structure).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and analytes (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr).
-
MRM Transitions: At least two transitions per compound for confirmation and quantification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common analytical issues.
Caption: Potential degradation pathways of Hidrosmin.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS | Semantic Scholar [semanticscholar.org]
Minimizing the on-column degradation of Hidrosmin during analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the on-column degradation of Hidrosmin during HPLC analysis.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening) or Low Peak Area for Hidrosmin
This is often the first indicator of on-column issues, including degradation or unwanted secondary interactions.
Possible Causes and Solutions:
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Secondary Interactions with Column Silanols: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of Hidrosmin, leading to peak tailing.
-
Solution A: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions.
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Solution B: Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column where the majority of free silanols have been deactivated.
-
-
Metal-Ion Chelation: Flavonoids like Hidrosmin can chelate with metal ions present in the HPLC system (e.g., from stainless steel tubing, frits, or the column hardware itself). This can lead to peak broadening and loss of signal.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution D: Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was a contributing factor.
-
Issue 2: Appearance of Unexpected Peaks or a Drifting Baseline
These symptoms can be indicative of on-column degradation of Hidrosmin.
Possible Causes and Solutions:
-
Hydrolysis of the Glycosidic Bond: Hidrosmin, a glycoside, can be susceptible to hydrolysis, especially at pH extremes. This would result in the appearance of peaks corresponding to the aglycone and sugar moieties.
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Solution A: Optimize Mobile Phase pH: Maintain the mobile phase pH in a stable range for flavonoids, typically between 2.5 and 4.0, using a suitable buffer or acid modifier like formic or acetic acid.[3]
-
-
Mobile Phase Instability: A poorly prepared or unstable mobile phase can cause baseline drift and contribute to analyte degradation.
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Solution B: Fresh Mobile Phase Preparation: Always use freshly prepared and degassed HPLC-grade solvents for the mobile phase.[4]
-
-
Contamination: Contaminants in the sample or from the system can appear as extra peaks.
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Solution C: Blank Injections: Run a blank injection (mobile phase only) to determine if the unexpected peaks are from the system itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of Hidrosmin degradation during HPLC analysis?
A1: The most common causes are interactions with the stationary phase and metal components of the HPLC system, as well as hydrolysis due to suboptimal mobile phase pH.[1][5] Active silanol groups on the column can cause adsorptive losses and peak tailing, while metal ions can lead to chelation and signal loss.
Q2: How does mobile phase pH affect the stability of Hidrosmin?
A2: The pH of the mobile phase is critical.[6][7] At pH extremes, the glycosidic bond of Hidrosmin can be susceptible to hydrolysis. A controlled, slightly acidic pH (e.g., 2.5-4.0) is generally recommended to suppress silanol activity and maintain the stability of the flavonoid structure.
Q3: What is column passivation and why is it important for Hidrosmin analysis?
A3: Passivation is the process of treating the stainless steel components of the HPLC system and column with a reagent (often an acid) to create a chemically inert surface.[2][8] This is important because flavonoids like Hidrosmin can chelate with metal ions that may leach from these components, leading to poor peak shape, reduced recovery, and inaccurate quantification. Passivation minimizes these interactions.[1]
Q4: Can the column temperature impact the analysis of Hidrosmin?
A4: Yes, column temperature should be controlled and kept consistent. Elevated temperatures can sometimes accelerate the degradation of sensitive compounds. It's important to use a column oven to maintain a stable temperature throughout the analysis for reproducible results.[9]
Q5: What type of HPLC column is best suited for Hidrosmin analysis?
A5: A high-quality, end-capped reversed-phase column, such as a C18 or C8, is typically used for flavonoid analysis.[9][10] These columns have a reduced number of free silanol groups, which helps to minimize undesirable secondary interactions and improve peak shape.
Quantitative Data Summary
The following table provides representative data on how different analytical conditions can influence the recovery and peak quality of a flavonoid like Hidrosmin. (Note: This is illustrative data based on typical flavonoid behavior, as specific public data for Hidrosmin degradation is limited).
| Condition ID | Mobile Phase pH | Column Type | System Passivation | Expected Hidrosmin Recovery (%) | Expected Peak Asymmetry |
| A | 7.0 | Standard C18 | No | 80-85% | > 1.8 |
| B | 3.0 (0.1% Formic Acid) | Standard C18 | No | 90-95% | 1.2 - 1.5 |
| C | 3.0 (0.1% Formic Acid) | High-Purity, End-capped C18 | No | > 98% | 1.0 - 1.2 |
| D | 3.0 (0.1% Formic Acid) | High-Purity, End-capped C18 | Yes | > 99% | < 1.1 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation of Stock Solutions: Prepare a standard stock solution of Hidrosmin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
-
Initial Analysis: Begin with a gradient elution method (e.g., 5% to 95% B over 20 minutes) using a high-purity, end-capped C18 column.
-
pH Adjustment (if necessary): If peak tailing is observed, prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer (e.g., phosphate buffer) or by adjusting the concentration of the acid modifier.
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Re-analysis: Inject the Hidrosmin standard using each mobile phase pH condition, keeping all other parameters constant.
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Evaluation: Compare the chromatograms for peak shape (asymmetry), peak area (recovery), and retention time. Select the pH that provides the most symmetrical peak with the highest response.
Protocol 2: HPLC System and Column Passivation
This protocol should be performed with the column removed from the system initially, and then with an old or dedicated column installed.
-
System Flush (Organic): Flush the entire HPLC system (pump, injector, tubing) with 100% isopropanol for 30 minutes at a flow rate of 1 mL/min.
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System Flush (Aqueous): Flush the system with HPLC-grade water for 30 minutes.
-
Passivation Step:
-
Disconnect the detector.
-
Flush the system with 6N Nitric Acid for 60 minutes at a flow rate of 0.5 mL/min. Caution: Nitric acid is highly corrosive. Follow all appropriate safety procedures.
-
-
Rinse Step:
-
Flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is pH neutral.
-
Follow with a flush of 100% isopropanol for 30 minutes.
-
-
Column Passivation:
-
Install an old or dedicated column.
-
Repeat steps 1-4 with the column in place.
-
-
Equilibration: Before analytical use, thoroughly flush the system and the analytical column with your mobile phase until a stable baseline is achieved.
Visualizations
Caption: Logical workflow of potential on-column degradation of Hidrosmin.
Caption: Troubleshooting workflow for Hidrosmin analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. What is sample degradation due to hydrolysis in HPLC columns - FAQ [mtc-usa.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. agilent.com [agilent.com]
- 8. silcotek.com [silcotek.com]
- 9. phcog.com [phcog.com]
- 10. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stress Conditions for Hidrosmin Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stress conditions for forced degradation studies of Hidrosmin.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on Hidrosmin?
Forced degradation studies are crucial for several reasons:
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To develop and validate a stability-indicating analytical method that can accurately measure Hidrosmin in the presence of its degradation products.[1][2]
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To understand the degradation pathways of Hidrosmin under various stress conditions, which provides insight into its intrinsic stability.[1][2]
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To aid in the development of a stable formulation and determine appropriate storage conditions.
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To identify potential degradation products that may need to be characterized for safety.
Q2: What are the typical stress conditions applied in forced degradation studies of flavonoids like Hidrosmin?
Based on general guidelines and studies on related flavonoids like diosmin and hesperidin, the following stress conditions are recommended:
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Acid Hydrolysis: Treatment with an acidic solution to induce degradation.
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Alkaline Hydrolysis: Exposure to a basic solution to accelerate degradation.
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Oxidative Degradation: Use of an oxidizing agent to mimic oxidative stress.
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Thermal Degradation: Application of heat to assess stability at elevated temperatures.
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Photolytic Degradation: Exposure to light to evaluate photosensitivity.[1]
Q3: What is a reasonable target for the extent of degradation in these studies?
The goal is to achieve a noticeable but not excessive level of degradation. A target of 5-20% degradation is generally considered optimal for the development of a stability-indicating method.[3] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1]
Q4: How can I analyze the samples after forced degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for analyzing the outcomes of forced degradation studies.[2] This method should be able to separate the intact Hidrosmin from all its degradation products, allowing for accurate quantification of the parent drug and characterization of the degradants.
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under a specific stress condition.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature at which the study is conducted (for hydrolytic and thermal degradation). |
| Hidrosmin is inherently stable under the applied conditions. | - Confirm that the stress applied exceeds the conditions of accelerated stability testing. If so, it may be concluded that Hidrosmin is stable under that particular stress.[1] |
| Poor solubility of Hidrosmin in the stress medium. | - Ensure complete dissolution of Hidrosmin in the chosen solvent before applying the stress. The use of a co-solvent may be necessary. |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the duration of exposure.- Lower the temperature of the experiment. |
| Formation of secondary degradation products. | - Analyze the sample at earlier time points to identify the primary degradation products before they further degrade. |
Issue 3: Poor chromatographic separation between Hidrosmin and its degradation products.
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPLC method. | - Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).- Use a different stationary phase (column).- Optimize the gradient elution profile.- Adjust the flow rate and column temperature. |
| Co-elution of degradation products. | - Employ a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required. |
Experimental Protocols
The following tables provide detailed methodologies for subjecting Hidrosmin to various stress conditions. These protocols are based on general industry practices and studies on the related flavonoid, hesperidin, and should be optimized for your specific experimental setup.
Table 1: Acid and Alkaline Hydrolysis
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis |
| Reagent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) |
| Temperature | 80°C | Room Temperature |
| Duration | 2 hours | 2 hours |
| Procedure | 1. Dissolve a known concentration of Hidrosmin in the acidic solution.2. Heat the solution at 80°C for 2 hours.3. Cool the solution to room temperature.4. Neutralize the solution with an appropriate base (e.g., 0.1 M NaOH).5. Dilute to a suitable concentration with the mobile phase for HPLC analysis. | 1. Dissolve a known concentration of Hidrosmin in the alkaline solution.2. Keep the solution at room temperature for 2 hours.3. Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).4. Dilute to a suitable concentration with the mobile phase for HPLC analysis. |
| Expected Outcome | Degradation of the glycosidic bond is likely, leading to the formation of the aglycone and sugar moieties. For hesperidin, 18.5% degradation was observed under these conditions. | Flavonoids are generally less stable in basic conditions. Significant degradation is expected. For hesperidin, 53.14% degradation was observed.[4] |
Table 2: Oxidative Degradation
| Parameter | Value |
| Reagent | 3% Hydrogen Peroxide (H₂O₂) |
| Temperature | Room Temperature |
| Duration | 2 hours |
| Procedure | 1. Dissolve a known concentration of Hidrosmin in a suitable solvent.2. Add the hydrogen peroxide solution.3. Keep the solution at room temperature for 2 hours.4. Dilute to a suitable concentration with the mobile phase for HPLC analysis. |
| Expected Outcome | Oxidation of the flavonoid ring structure may occur. For hesperidin, 9.99% degradation was observed.[4] |
Table 3: Thermal Degradation
| Parameter | Value |
| Condition | Dry Heat |
| Temperature | 105°C |
| Duration | 24 hours |
| Procedure | 1. Place a known amount of solid Hidrosmin in an oven at 105°C for 24 hours.2. After the specified time, remove the sample and allow it to cool to room temperature.3. Dissolve the sample in a suitable solvent and dilute to a suitable concentration for HPLC analysis. |
| Expected Outcome | Assess the stability of Hidrosmin in the solid state at elevated temperatures. The extent of degradation will depend on the melting point and intrinsic stability of the molecule. |
Table 4: Photolytic Degradation
| Parameter | Value |
| Light Source | UV light (254 nm) and fluorescent light |
| Exposure | As per ICH Q1B guidelines |
| Sample Preparation | Solid drug substance and drug solution |
| Procedure | 1. Expose both the solid Hidrosmin and a solution of Hidrosmin to UV and fluorescent light in a photostability chamber.2. A control sample should be kept in the dark under the same temperature conditions.3. After the exposure period, prepare the samples for HPLC analysis. |
| Expected Outcome | Flavonoids can be susceptible to photodegradation. For hesperidin, 10.84% degradation was observed under photolytic stress.[4] |
Visualizations
Caption: Workflow for Hidrosmin Forced Degradation Studies.
Caption: Troubleshooting Logic for Optimizing Degradation Levels.
References
Troubleshooting instability issues with Hidrosmin reference standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hidrosmin reference standards. Our aim is to help you address common instability issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the recommended storage conditions for Hidrosmin reference standards?
A1: To ensure the long-term stability of your Hidrosmin reference standard, it is crucial to adhere to the following storage conditions. Proper storage minimizes degradation and preserves the integrity of the standard.
| Storage Type | Condition | Duration |
| Solid Form | Dry, dark, and at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark, and at -20°C | Long-term (months to years)[1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months)[1] |
Q2: My Hidrosmin reference standard has been briefly exposed to ambient temperature during shipping. Is it still viable?
A2: Yes, Hidrosmin reference standards are generally stable for a few weeks during ordinary shipping and customs processing at ambient temperatures[1]. However, upon receipt, it is imperative to transfer the standard to the recommended storage conditions to ensure its long-term stability.
Q3: I've observed a change in the color of my Hidrosmin reference standard powder. What could be the cause?
A3: A color change in the solid reference standard may indicate degradation. Flavonoids like Hidrosmin are susceptible to degradation from exposure to light, high temperatures, and moisture. Photolytic degradation, in particular, can be a significant concern for flavonoid compounds[2]. Ensure that the standard has been stored in a dark and dry environment. If you suspect degradation, it is advisable to use a fresh, properly stored standard for critical experiments.
Troubleshooting HPLC Analysis Instability
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for Hidrosmin. Instability during analysis can manifest as shifting retention times, poor peak shape, or a noisy baseline.
Q4: I am observing significant peak tailing in my Hidrosmin chromatogram. What are the potential causes and solutions?
A4: Peak tailing is a common issue when analyzing flavonoid glycosides like Hidrosmin. It can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Acidify the mobile phase (e.g., using formic or acetic acid) to a pH of around 2-3 to protonate the silanol groups and reduce interaction with the basic sites on the analyte. |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the injected mass of Hidrosmin does not exceed the column's capacity. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Whenever possible, dissolve the Hidrosmin standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Q5: The retention time for my Hidrosmin peak is shifting between injections. How can I troubleshoot this?
A5: Retention time instability can invalidate your analytical method. The following table outlines common causes and corrective actions.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially after a gradient run. |
| Leaks in the HPLC System | Check all fittings for leaks, particularly between the pump, injector, column, and detector. |
Q6: My HPLC baseline is noisy while analyzing Hidrosmin. What should I check?
A6: A noisy baseline can interfere with the detection and integration of the Hidrosmin peak, affecting the accuracy of your results.
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issues | Check the detector lamp's energy output. A failing lamp can be a source of noise. |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong, appropriate solvent to remove any contaminants. |
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of Hidrosmin and for developing stability-indicating analytical methods.
Q7: What are the typical stress conditions for a forced degradation study of Hidrosmin?
A7: To assess the stability of Hidrosmin, it should be subjected to a variety of stress conditions as outlined by ICH guidelines. The goal is to achieve 5-20% degradation to identify potential degradation products.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate a solution of Hidrosmin in 0.1 N HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate a solution of Hidrosmin in 0.1 N NaOH at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat a solution of Hidrosmin with 3% H₂O₂ at room temperature for 24-48 hours. |
| Thermal Degradation | Expose solid Hidrosmin to dry heat at 70°C for 48 hours. |
| Photolytic Degradation | Expose a solution of Hidrosmin to UV light (e.g., 254 nm) and visible light for a specified duration. |
Quantitative Data Summary from a Representative Flavonoid Glycoside Stability Study:
The following table summarizes the degradation of a representative flavonoid glycoside under various stress conditions, providing an indication of the expected stability profile for Hidrosmin.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation |
| 0.1 N HCl | 24 | 60 | 15.2% |
| 0.1 N NaOH | 12 | 60 | 25.8% |
| 3% H₂O₂ | 24 | 25 | 18.5% |
| Dry Heat | 48 | 70 | 8.9% |
| UV Light (254 nm) | 8 | 25 | 12.3% |
Note: This data is illustrative for a related flavonoid glycoside and actual degradation rates for Hidrosmin may vary.
Experimental Protocols
Protocol 1: Preparation of Hidrosmin Stock Solution for HPLC Analysis
-
Accurately weigh a suitable amount of Hidrosmin reference standard.
-
Dissolve the standard in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Use gentle sonication if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term use or at 0-4°C for short-term use, protected from light.
-
For analysis, dilute the stock solution to the desired working concentration with the initial mobile phase.
Protocol 2: General Stability-Indicating HPLC Method for Hidrosmin
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute Hidrosmin and its potential degradation products (e.g., start with 90% A, ramp to 50% A over 20 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Hidrosmin's Mode of Action: Signaling Pathways
Hidrosmin exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
References
Technical Support Center: Quantification of Genotoxic Impurities in Hidrosmin
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the refinement of analytical methods used to quantify potential genotoxic impurities (GTIs) in Hidrosmin.
Frequently Asked Questions (FAQs)
Q1: What is Hidrosmin and what are its potential genotoxic impurities?
Hidrosmin is a semi-synthetic drug belonging to the flavonoid family, derived from diosmin. The synthesis typically involves a hydroxyethylation process.[1] Potential genotoxic impurities (GTIs) are often reactants or intermediates from the synthetic pathway.[2] For Hidrosmin, these can include residual hydroxyethylation reagents such as ethylene oxide or ethylene chlorohydrin, which are known for their potential to damage genetic material.[1][3]
Q2: What are the regulatory limits for genotoxic impurities?
Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) M7 guideline, have established a Threshold of Toxicological Concern (TTC).[4][5][6] For most genotoxic impurities, the acceptable intake is 1.5 µg per day for lifetime exposure, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000.[7][8] The specific concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of the drug.[9][10] For certain high-potency mutagenic carcinogens, such as N-nitroso compounds, this TTC value is not applicable, and stricter controls are required.[7][8]
Q3: Which analytical techniques are most suitable for quantifying GTIs in Hidrosmin?
The choice of analytical technique depends on the physicochemical properties of the target impurity, such as volatility and polarity.[11]
-
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector, is ideal for volatile or semi-volatile impurities like ethylene oxide.[11][12] Headspace sampling is a common injection mode for such analytes.[11]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for non-volatile impurities.[12][13] Coupling with an MS or MS/MS detector (LC-MS) provides the high sensitivity and selectivity required for trace-level quantification.[2][12]
Q4: Why is method refinement critical for GTI analysis?
Method refinement is essential because GTIs must be monitored at extremely low levels (ppm or even ppb), which is several orders of magnitude lower than typical impurity analysis.[2] Standard analytical methods are often not sensitive or selective enough.[13] Refinement ensures the method is robust, accurate, and can reliably quantify impurities well below the stringent regulatory limits.[14]
Experimental Protocols and Data
Detailed protocols are crucial for reproducible results. Below are example methodologies for common potential GTIs in Hidrosmin.
Protocol 1: Quantification of Ethylene Oxide (Volatile GTI) by Headspace GC-MS
-
Sample Preparation : Accurately weigh 100 mg of Hidrosmin drug substance into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., N,N-Dimethylformamide) containing an appropriate internal standard (e.g., deuterated ethylene oxide). Crimp the vial securely.
-
Incubation : Place the vial in the headspace autosampler. Incubate at 80°C for 15 minutes to allow the volatile impurities to partition into the headspace.
-
GC-MS Analysis : Inject 1.0 mL of the headspace gas into the GC-MS system.
-
Data Analysis : Quantify the ethylene oxide peak area relative to the internal standard against a calibration curve prepared with known concentrations.
Table 1: Illustrative GC-MS Method Parameters
| Parameter | Setting |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Injector Temp. | 200°C |
| Carrier Gas | Helium, 1.5 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min |
| Transfer Line Temp. | 230°C |
| Ion Source Temp. | 230°C |
| Detection Mode | Mass Spectrometry (MS) in SIM mode |
| Monitored Ion (m/z) | Ethylene Oxide: 44.0 |
Protocol 2: Quantification of Ethylene Chlorohydrin (Non-Volatile GTI) by LC-MS/MS
-
Sample Preparation : Accurately weigh 50 mg of Hidrosmin into a 50 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).
-
Filtration : Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
LC-MS/MS Analysis : Inject 10 µL of the filtered sample into the LC-MS/MS system.
-
Data Analysis : Quantify using an external standard calibration curve. The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity.
Table 2: Illustrative LC-MS/MS Method Parameters
| Parameter | Setting |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | MS/MS in MRM mode |
| MRM Transition | Ethylene Chlorohydrin: m/z 81.0 -> 63.0 |
Method Validation Data Summary
All analytical methods for GTI quantification must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[15][16]
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or API at the retention time of the impurity. |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1; must be below the reporting limit. |
| Accuracy (% Recovery) | Typically 80-120% at the limit of quantification. |
| Precision (% RSD) | Repeatability (≤ 15%), Intermediate Precision (≤ 20%). |
| Robustness | No significant impact on results from minor changes in method parameters. |
Troubleshooting Guide
Q: My method's sensitivity is insufficient to meet the required Limit of Quantification (LOQ). How can I improve it?
A: Achieving sub-ppm sensitivity is a common challenge.[2][17] Consider the following strategies:
-
Detector Selection : For both GC and LC, a mass spectrometer is significantly more sensitive and selective than FID or UV detectors.[11][14] Using MS in Selected Ion Monitoring (SIM) mode or MS/MS in Multiple Reaction Monitoring (MRM) mode can dramatically lower detection limits.[11][18]
-
Sample Concentration : Increase the concentration of the Hidrosmin sample in the final solution. However, be mindful of potential matrix effects and solubility limits.
-
Injection Volume : Increasing the injection volume can boost the signal, but may lead to peak broadening, especially in HPLC.
-
Derivatization : For analytes with poor ionization efficiency or volatility, chemical derivatization can enhance their detectability by GC-MS or LC-MS.[17]
Q: I am observing poor chromatographic peak shape (e.g., tailing, fronting). What are the potential causes?
A: Poor peak shape can compromise resolution and integration accuracy.
-
Column Issues : The column may be degraded or contaminated. Try flushing the column or replacing it if necessary. For highly polar analytes that are difficult to retain by reversed-phase LC, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[13]
-
Mobile Phase Mismatch : Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
pH Effects : For ionizable compounds in LC, ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state.
-
Analyte Overload : If the peak is fronting, you may be overloading the column. Try injecting a more dilute sample.
Q: How can I manage matrix effects from the high concentration of Hidrosmin API?
A: The drug substance itself can interfere with the ionization of trace-level impurities in the MS source.
-
Chromatographic Separation : Optimize the gradient to ensure the GTI elutes far from the main API peak.
-
Sample Preparation : Use Solid-Phase Extraction (SPE) to clean up the sample and selectively remove the API matrix before injection.
-
Internal Standards : Employ a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to compensate for matrix-induced ion suppression or enhancement.
-
Two-Dimensional Chromatography (2D-GC or 2D-LC) : This advanced technique can provide exceptional resolution by transferring the portion of the eluent containing the analyte from a primary column to a secondary column with different selectivity.[5]
Q: My analyte recovery is low and inconsistent during sample preparation. What should I investigate?
A: Low recovery points to a loss of the analyte during sample processing.
-
Analyte Stability : GTIs are often reactive.[19] Assess the stability of the analyte in the sample solvent and under various storage conditions (light, temperature).
-
Adsorption : The analyte may be adsorbing to glassware or plasticware. Silanizing glassware or using polypropylene vials can help mitigate this.
-
Extraction Efficiency : If using a liquid-liquid or solid-phase extraction, optimize parameters like solvent choice, pH, and elution volume to ensure complete extraction of the analyte.
Visualized Workflows
Caption: Decision workflow for selecting an analytical method for GTI analysis.
References
- 1. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. sciencescholar.us [sciencescholar.us]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rroij.com [rroij.com]
- 13. scispace.com [scispace.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. journalbji.com [journalbji.com]
- 16. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. jchr.org [jchr.org]
- 19. youtube.com [youtube.com]
Strategies to reduce impurity formation during Hidrosmin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hidrosmin. Our aim is to help you identify and mitigate the formation of impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hidrosmin and what are its main components?
A1: Hidrosmin is a synthetic flavonoid derived from the natural bioflavonoid diosmin, used for its venotonic and vasculoprotective properties. It is not a single compound but a mixture of mono- and di-hydroxyethylated derivatives of diosmin. The primary components are 5-O-(β-hydroxyethyl)-diosmin and 3',5-di-O-(β-hydroxyethyl)-diosmin, with the mono-substituted form typically being more abundant.
Q2: What are the common starting materials and reagents for Hidrosmin synthesis?
A2: The synthesis of Hidrosmin typically starts from diosmin. The hydroxyethylation is achieved using reagents like ethylene oxide or 2-chloroethanol under alkaline conditions. Catalysts such as pyridine or triethylamine are often employed to facilitate the reaction.[1] The reaction can be carried out in various solvents, including water or methanol.[1]
Q3: What are the major types of impurities encountered in Hidrosmin synthesis?
A3: Impurities in Hidrosmin synthesis can be categorized as follows:
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Starting Material-Related Impurities: These include unreacted diosmin and any impurities originally present in the diosmin starting material, such as hesperidin, linarin, and diosmetin.
-
Process-Related Impurities: These are byproducts formed during the hydroxyethylation reaction. Common examples include incompletely reacted mono-hydroxyethylated intermediates and potentially over-hydroxyethylated species.
-
Residual Solvents: Solvents used in the reaction or purification steps, such as methanol, ethanol, or pyridine, may be present in the final product.
-
Degradation Products: Under harsh reaction or purification conditions (e.g., extreme pH or high temperatures), Hidrosmin or its precursors can degrade into other compounds.
Q4: Which analytical techniques are recommended for monitoring impurity formation in Hidrosmin synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and quantifying the purity of the final Hidrosmin product.[1][2] For the identification of unknown impurities, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are highly valuable as they provide structural information.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted diosmin in the final product. | 1. Insufficient amount of hydroxyethylating agent (ethylene oxide or 2-chloroethanol).2. Inadequate reaction time or temperature.3. Poor catalyst activity or insufficient catalyst amount. | 1. Increase the molar ratio of the hydroxyethylating agent to diosmin.2. Extend the reaction time or cautiously increase the reaction temperature while monitoring for degradation.3. Ensure the catalyst is of good quality and used in the recommended amount. |
| Presence of unknown peaks in the HPLC chromatogram, potentially indicating over-hydroxyethylation or degradation. | 1. Excessive amount of hydroxyethylating agent.2. Reaction temperature is too high.3. Prolonged reaction time.4. Inappropriate pH during the reaction or work-up. | 1. Reduce the stoichiometry of the hydroxyethylating agent.2. Lower the reaction temperature and monitor the reaction progress more frequently.3. Optimize the reaction time to maximize the yield of the desired products without significant byproduct formation.4. Maintain the pH within the optimal range for the reaction and neutralize carefully during work-up. |
| Final product has a strong solvent odor or fails residual solvent testing. | 1. Inefficient removal of reaction or purification solvents during drying.2. Inadequate purification steps to remove high-boiling point solvents like pyridine. | 1. Increase the drying time or temperature, or use a more efficient drying method (e.g., vacuum oven).2. Implement additional purification steps such as recrystallization from a different solvent system or washing of the isolated product. |
| Low yield of Hidrosmin. | 1. Suboptimal reaction conditions (temperature, pressure, catalyst).2. Loss of product during purification steps (e.g., crystallization, filtration).3. Degradation of the product. | 1. Systematically optimize reaction parameters using a design of experiments (DoE) approach.2. Optimize the crystallization process (solvent, temperature profile) and ensure efficient recovery during filtration.3. Refer to the recommendations for reducing degradation products. |
| Product discoloration. | 1. Presence of colored impurities from the starting material.2. Formation of colored byproducts during the reaction.3. Inefficient decolorization step. | 1. Use higher purity diosmin as the starting material.2. Optimize reaction conditions to minimize the formation of colored byproducts.3. Increase the amount of activated carbon used for decolorization or the duration of the treatment.[1] |
Experimental Protocols
General Synthesis of Hidrosmin
This protocol is a generalized procedure based on common methods described in the literature.[1] Researchers should optimize the specific conditions for their experimental setup.
-
Reaction Setup: In a suitable reactor, suspend diosmin in a reaction solvent (e.g., methanol or water).
-
Addition of Reagents: Add a catalyst (e.g., pyridine or triethylamine) and an alkaline agent (e.g., sodium hydroxide or potassium hydroxide) to the suspension.
-
Hydroxyethylation: Introduce the hydroxyethylating agent (e.g., ethylene oxide or 2-chloroethanol). The reaction can be conducted under atmospheric or elevated pressure.
-
Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-4 hours). Monitor the reaction progress by HPLC.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture.
-
Perform a decolorization step using activated carbon.
-
Filter the mixture to remove the activated carbon.
-
Adjust the pH of the filtrate to precipitate the crude Hidrosmin.
-
Isolate the crude product by filtration or centrifugation.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
-
Drying: Dry the purified Hidrosmin under vacuum at an appropriate temperature.
Impurity Profiling by HPLC
This is a representative HPLC method for the analysis of Hidrosmin and its related impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: A mixture of water and an acidifier (e.g., acetic acid or phosphoric acid).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Program: A suitable gradient program that allows for the separation of diosmin, mono-hydroxyethylated diosmin, di-hydroxyethylated diosmin, and other potential impurities.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 280 nm or 345 nm).[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-35°C.
Visualizations
Caption: A flowchart illustrating the general workflow for Hidrosmin synthesis and purification.
Caption: A diagram showing the potential pathways for impurity formation during Hidrosmin synthesis.
References
Addressing saturated detector signals in high-concentration Hidrosmin samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with high-concentration samples of Hidrosmin. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to saturated detector signals during analytical experiments.
Troubleshooting Guide: Saturated Detector Signals
Detector saturation is a common issue when analyzing high-concentration samples, leading to inaccurate quantification. The primary symptom is the appearance of "flat-top" or "squared-off" peaks in the chromatogram. This guide provides a systematic approach to identify and resolve this issue.
Problem: Chromatogram shows flattened peak tops for Hidrosmin, indicating detector saturation.
| Potential Cause | Identification | Solution |
| Sample Concentration Too High | The peak height exceeds the linear range of the detector (typically >1-2 Absorbance Units). | 1. Dilute the sample: Prepare a dilution series of the sample to bring the concentration within the linear range of the detector. 2. Reduce injection volume: A smaller injection volume will introduce less analyte onto the column. |
| Incorrect Detector Wavelength | The analysis is being performed at the wavelength of maximum absorbance (λmax) where the signal is strongest. | Select a secondary, less intensely absorbing wavelength for analysis. This will lower the absorbance for the same concentration. |
| Detector Malfunction | Saturation occurs at unusually low concentrations. | Consult the instrument manual for diagnostic tests. Contact the manufacturer's technical support for service. |
Frequently Asked Questions (FAQs)
Q1: What does a saturated peak look like?
A1: A saturated peak loses its characteristic Gaussian shape and appears flattened or squared-off at the apex. This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.
Q2: Why is detector saturation a problem for quantitative analysis?
A2: Detector saturation leads to an underestimation of the true peak area, resulting in inaccurate and unreliable quantitative results. The relationship between concentration and peak area is no longer linear in the saturated region.
Q3: How can I determine the linear range of my detector?
A3: The linear range can be determined by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration. The linear range is the concentration range over which the plot is a straight line (typically with a correlation coefficient, R² > 0.999). Most UV detectors maintain linearity up to 1 or 2 Absorbance Units (AU).[1]
Q4: I've diluted my sample, but the peak is still saturating. What else can I do?
A4: If dilution is not sufficient or practical, consider the following:
-
Reduce the injection volume: This will decrease the mass of the analyte introduced into the system.
-
Change the detection wavelength: Moving to a wavelength where Hidrosmin has a lower absorbance will reduce the signal intensity.
-
Use a shorter pathlength flow cell: If your detector allows for interchangeable flow cells, a shorter pathlength will decrease the absorbance according to the Beer-Lambert law.
Q5: Can I still get qualitative information from a saturated peak?
A5: Yes, the retention time of a saturated peak can still be used for qualitative identification of Hidrosmin. However, for quantitative analysis, the issue of saturation must be addressed.
Experimental Protocols
Example HPLC Method for Hidrosmin Analysis
This protocol is a general guideline based on methods used for the analysis of similar flavonoids, such as Diosmin.[1][2][3] Method validation and optimization are crucial for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm or 345 nm |
| Injection Volume | 10-20 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Hidrosmin standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 0.5 - 200 µg/mL).
-
Sample Solution: For pharmaceutical formulations, finely powder the tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of Hidrosmin, in the mobile phase. Use sonication to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Hidrosmin and Solvent Properties
| Property | Value/Information |
| Chemical Family | Flavonoid, a derivative of Diosmin |
| Solubility | Soluble in water.[2] For HPLC, it is recommended to dissolve in the mobile phase (e.g., Methanol/Water or Acetonitrile/Water mixtures). |
| UV λmax | Typically around 270 nm and 345 nm for related flavonoids. |
Typical HPLC Method Parameters for Flavonoid Analysis
| Parameter | Typical Range |
| Calibration Curve Range | 0.5 - 200 µg/mL |
| UV Detector Linear Range | Up to 1.0 - 2.0 AU |
| Injection Volume | 5 - 20 µL |
Visualizations
Experimental Workflow for Addressing Detector Saturation
Caption: Troubleshooting workflow for saturated detector signals.
Hidrosmin's Anti-inflammatory Signaling Pathway
Caption: Hidrosmin's inhibition of the NF-κB inflammatory pathway.
Hidrosmin's Antioxidant Signaling Pathway
Caption: Hidrosmin's activation of the Nrf2 antioxidant pathway.
References
Improving the robustness of analytical methods for Hidrosmin impurities
Technical Support Center: Hidrosmin Impurity Analysis
Welcome to the Technical Support Center for the Analysis of Hidrosmin and its Impurities. This resource is designed for researchers, scientists, and drug development professionals to provide robust analytical methods and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Hidrosmin?
A1: Common impurities in Hidrosmin can be categorized as synthesis-related or degradation products. Synthesis-related impurities may include starting materials, intermediates, and by-products from the manufacturing process, such as other flavonoids or isomeric variations.[1] Degradation products can form during storage and may include hydrolysis or oxidation products.[1]
Q2: Which analytical technique is most suitable for this compound profiling?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used and robust methods for separating and quantifying Hidrosmin and its impurities.[2][3] These techniques, especially when coupled with Mass Spectrometry (LC-MS), provide the necessary sensitivity and specificity for comprehensive impurity profiling.[1][2][4]
Q3: What are the critical parameters to consider for method robustness in HPLC analysis of Hidrosmin?
A3: To ensure method robustness, it is crucial to evaluate the impact of small, deliberate variations in method parameters.[5] For Hidrosmin analysis, key parameters to investigate include:
-
Mobile phase composition and pH
-
Column temperature
-
Flow rate
-
Wavelength of UV detection
Q4: How can I identify unknown peaks in my chromatogram?
A4: The identification of unknown peaks typically requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides molecular weight information that can help elucidate the structure of the unknown impurity.[2][4] Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC/UPLC analysis of Hidrosmin impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Presence of active sites on the column. 4. Sample solvent incompatible with the mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[6] 3. Use a new column or a column with a different stationary phase. 4. Dissolve the sample in the initial mobile phase.[6] |
| Poor Resolution Between Peaks | 1. Inadequate mobile phase composition. 2. Suboptimal column temperature. 3. Incorrect flow rate. 4. Column degradation. | 1. Optimize the gradient profile or the ratio of organic solvent to buffer. 2. Adjust the column temperature to improve separation.[7] 3. Optimize the flow rate; a lower flow rate often improves resolution. 4. Replace the column. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector cell.[7] 2. Air bubbles in the system.[7] 3. Column not properly equilibrated. 4. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and flush the system and detector cell.[7] 2. Degas the mobile phase and purge the pump.[7] 3. Increase the column equilibration time.[7] 4. Use a column oven to maintain a stable temperature.[7] |
| Retention Time Variability | 1. Inconsistent mobile phase preparation. 2. Fluctuations in flow rate. 3. Changes in column temperature. 4. Column aging. | 1. Ensure accurate and consistent preparation of the mobile phase.[7] 2. Check the pump for leaks and ensure it is functioning correctly. 3. Maintain a constant column temperature using a column oven.[7] 4. Monitor system suitability parameters and replace the column when necessary. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Hidrosmin and its Related Substances
This protocol is a general guideline and may require optimization based on the specific impurities and instrumentation.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Hidrosmin reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Hidrosmin sample in the same diluent to a similar concentration as the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities, if available.
3. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Hidrosmin peak) | ≤ 2.0 |
| Theoretical Plates (for Hidrosmin peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the standard solution | ≤ 2.0% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for analytical method execution.
References
- 1. This compound | 120250-44-4 | Benchchem [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Impurity Profiles: Hidrosmin vs. Diosmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the impurity profiles of Hidrosmin and Diosmin, two flavonoid compounds widely used in the pharmaceutical industry for the treatment of venous disorders. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and regulatory compliance. This document summarizes quantitative data, details experimental protocols, and visualizes key relationships to aid in research and development.
Introduction to Hidrosmin and Diosmin
Diosmin is a naturally occurring flavonoid glycoside that can be extracted from various plant sources, but for pharmaceutical use, it is most commonly obtained through a semi-synthetic process involving the dehydrogenation of hesperidin. It is well-established for its venotonic and vascular-protecting properties.
Hidrosmin is a semi-synthetic derivative of Diosmin, produced through a process of hydroxyethylation. It is reported to have enhanced water solubility and potentially improved absorption compared to Diosmin.[1] Commercial Hidrosmin is typically a defined mixture of mono- and di-O-(β-hydroxyethyl) derivatives of Diosmin.
The fundamental difference in their synthesis pathways directly influences their respective impurity profiles. While Diosmin's impurities are primarily related to the starting material (hesperidin) and the dehydrogenation process, Hidrosmin's profile is characterized by products of the hydroxyethylation reaction.
Comparative Impurity Profile
The impurity profiles of Diosmin and Hidrosmin are distinct, reflecting their different manufacturing processes. Diosmin's impurities are well-characterized in pharmacopoeial monographs, whereas the "impurities" in Hidrosmin are often related substances that are part of the active ingredient's definition.
Diosmin Impurity Profile
The European Pharmacopoeia (EP) monograph for Diosmin specifies several impurities, which are primarily process-related from its synthesis from hesperidin.[2][3]
Table 1: Specified Impurities of Diosmin in the European Pharmacopoeia
| Impurity Name | EP Designation | Type | Acceptance Limit (%) |
| Hesperidin | Impurity A | Starting Material | ≤ 4.5 |
| Isorhoifolin | Impurity B | Related Substance | ≤ 3.0 |
| Linarin | Impurity C | Related Substance | ≤ 3.0 |
| Diosmetin | Impurity D | Aglycone | ≤ 2.0 |
| 6-Iodo-diosmin | Impurity E | Process-Related | Not specified individually |
| Acacetin-7-rutinoside | Impurity F | Related Substance | Not specified individually |
Note: The limits for individual unspecified impurities and the total of all impurities are also defined in the monograph.
Hidrosmin Impurity Profile
A specific pharmacopoeial monograph detailing the impurity profile of Hidrosmin with defined limits is not as readily available as for Diosmin. The impurities in Hidrosmin are primarily byproducts of the hydroxyethylation of Diosmin. Therefore, the impurity profile is expected to contain:
-
Unreacted Diosmin: The starting material for the synthesis of Hidrosmin.
-
Partially Hydroxyethylated Diosmin Derivatives: Mono-, and poly-hydroxyethylated forms of Diosmin other than the specified active components. Commercial Hidrosmin is often a mixture of 3',5-di-O-(hydroxyethyl) diosmin and 3-mono-O-(hydroxyethyl) diosmin.
-
Degradation Products: Resulting from the breakdown of Hidrosmin under various conditions.
Table 2: Potential and Known Process-Related Impurities and Related Substances in Hidrosmin
| Impurity/Related Substance | Type | Origin |
| Diosmin | Starting Material | Incomplete hydroxyethylation reaction. |
| Mono-O-(β-hydroxyethyl) diosmin isomers | Related Substance/Impurity | Non-specific hydroxyethylation. |
| Di-O-(β-hydroxyethyl) diosmin isomers | Related Substance/Impurity | Non-specific hydroxyethylation. |
| Poly-O-(β-hydroxyethyl) diosmin | Process-Related Impurity | Over-reaction during hydroxyethylation. |
| Residual Solvents (e.g., Methanol, Ethanol, Pyridine) | Process-Related Impurity | Solvents used during synthesis and purification.[1] |
Experimental Protocols
The analysis of impurities in both Diosmin and Hidrosmin predominantly relies on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification and characterization.
HPLC Method for the Analysis of Diosmin and its Related Substances
A common method for the quantitative determination of Diosmin and its impurities is reverse-phase HPLC with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A mixture of water and a suitable acid, such as phosphoric acid or acetic acid.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile.
-
Gradient Elution: A gradient program is typically employed to achieve separation of all specified and unspecified impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 275 nm or 345 nm.
-
Injection Volume: 20 µL.
-
Quantification: The percentage of each impurity is calculated based on the peak area relative to the total area of all peaks, often using a reference standard of Diosmin.
Analytical Approach for this compound Profiling
A similar HPLC approach can be used for the analysis of Hidrosmin and its related substances. Due to the presence of multiple hydroxyethylated derivatives, the chromatographic method must be capable of resolving these closely related compounds.
-
Column: A high-resolution C18 or a polar-embedded column is recommended.
-
Mobile Phase: A gradient of an aqueous acidic buffer and an organic modifier (methanol or acetonitrile) is typically used.
-
Detection: UV detection at a similar wavelength to Diosmin is appropriate. For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly beneficial.
-
Reference Standards: Quantification of specific impurities requires the availability of characterized reference standards for each compound.
Visualization of Synthesis and Impurity Origin
The following diagrams illustrate the synthetic relationship between Diosmin and Hidrosmin and the origin of their key impurities.
Caption: Synthetic pathways and key impurity origins for Diosmin and Hidrosmin.
Conclusion
The comparative analysis of the impurity profiles of Diosmin and Hidrosmin reveals significant differences that are intrinsically linked to their respective manufacturing processes. Diosmin possesses a well-defined impurity profile governed by pharmacopoeial standards, with specified limits for process-related impurities and related substances. In contrast, the concept of "impurity" for Hidrosmin is more complex, as the active substance itself is a mixture of hydroxyethylated derivatives. Consequently, the quality control of Hidrosmin focuses on ensuring the correct proportion of these derivatives and controlling for unreacted starting material and potential byproducts of the hydroxyethylation process.
For researchers and drug development professionals, a thorough understanding of these distinct impurity profiles is essential for the development of robust analytical methods, ensuring product quality and consistency, and for navigating the regulatory landscape. Further studies involving the direct comparative analysis of commercial batches of both substances would provide more definitive quantitative data on their respective purities.
References
Cross-Validation of Analytical Methods for the Determination of Impurities in Hidrosmin
A Comparative Guide for Researchers and Drug Development Professionals
The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Hidrosmin are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of validated, high-performance analytical methods. Cross-validation of different analytical techniques is a crucial step in method development and validation, providing a high degree of assurance in the reliability of analytical data. This guide presents a comparative overview of common analytical methods for the analysis of impurities in Hidrosmin, supported by typical experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for routine quality control, while Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[1][2]
| Parameter | HPLC-UV | UPLC-MS/MS | Typical ICH Limit |
| Limit of Detection (LOD) | 0.01% | 0.001% | Reportable Threshold |
| Limit of Quantitation (LOQ) | 0.03% | 0.003% | Quantitation Limit |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80.0 - 120.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Specificity | Good | Excellent | Method Specific |
| Analysis Time | ~30 min | ~10 min | Method Dependent |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of analytical results. Below are representative methodologies for HPLC-UV and UPLC-MS/MS analysis of Hidrosmin impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of known impurities in Hidrosmin.
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 40% A, 60% B
-
25-27 min: Hold at 40% A, 60% B
-
27-28 min: Return to initial conditions
-
28-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Hidrosmin sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.
-
Chromatographic System: A UPLC system with a binary pump, autosampler, and column manager, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 98% A, 2% B
-
1-7 min: Linear gradient to 50% A, 50% B
-
7-8 min: Linear gradient to 5% A, 95% B
-
8-9 min: Hold at 5% A, 95% B
-
9-9.1 min: Return to initial conditions
-
9.1-10 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation: Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical stability of Hidrosmin and other structurally related flavonoids, including Diosmin, Hesperidin, Rutin, and Quercetin. The stability of these compounds is a critical factor in their development as therapeutic agents, influencing their shelf-life, formulation, and ultimately, their efficacy and safety. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes key signaling pathways associated with their pharmacological effects.
Comparative Stability Under Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2][3] The following table summarizes the degradation of Hidrosmin and related flavonoids under various stress conditions, compiled from multiple studies. It is important to note that direct comparative studies of all these flavonoids under identical conditions are limited; therefore, the data presented is a collation from individual studies and should be interpreted with consideration of the varying experimental parameters.
| Flavonoid | Acid Hydrolysis | Base Hydrolysis | Oxidative Degradation | Thermal Degradation | Photolytic Degradation |
| Hidrosmin | Susceptible to degradation, yielding its aglycone and sugar moiety.[4] | Data not available | Susceptible to oxidation, leading to the formation of quinone-type structures or ring cleavage.[4] | Data not available | Susceptible to degradation upon exposure to light, particularly UV radiation.[4] |
| Diosmin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Hesperidin | Susceptible to acidic conditions, yielding degradation products.[5] | Labile under basic stress conditions.[5] | Data not available | Data not available | Data not available |
| Rutin | Very stable in acidic media (6.65% degradation).[6] | Significant degradation in alkaline conditions. | Susceptible to oxidative conditions.[7] | Data not available | Data not available |
| Quercetin | Susceptible to acidic conditions.[7] | Significant degradation in alkaline conditions. | Susceptible to oxidative conditions.[7] | Data not available | Data not available |
Note: The percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of acid/base, temperature, duration of exposure). The data above provides a qualitative comparison of susceptibility to degradation.
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies on flavonoids, based on common practices found in the literature.
Preparation of Stock Solutions
Standard stock solutions of the flavonoids are prepared by dissolving a known amount of the compound in a suitable solvent, typically methanol or a mixture of methanol and water, to achieve a concentration of around 1000 µg/mL.
Forced Degradation (Stress) Studies
Forced degradation studies are performed according to the International Council for Harmonisation (ICH) guidelines.[1] The aim is to achieve a target degradation of 5% to 20%.[2]
-
Acid Degradation: To 1 mL of the stock solution, 1 mL of 0.01 N to 1 N hydrochloric acid (HCl) is added. The solution is then heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-8 hours). After the stress period, the solution is neutralized with an equivalent amount of sodium hydroxide (NaOH).[8]
-
Base Degradation: To 1 mL of the stock solution, 1 mL of 0.01 N to 1 N NaOH is added. The solution is then heated under the same conditions as the acid degradation study. Following the stress period, the solution is neutralized with an equivalent amount of HCl.[8]
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3-30% hydrogen peroxide (H₂O₂) is added. The solution is typically kept at room temperature for a specified duration (e.g., 24 hours).[3]
-
Thermal Degradation: The solid flavonoid powder is exposed to dry heat in an oven at a high temperature (e.g., 50-105°C) for a defined period (e.g., 1-8 hours). A solution is then prepared from the stressed solid for analysis.[8]
-
Photolytic Degradation: A solution of the flavonoid is exposed to a light source, such as a UV lamp at 254 nm, for a specific duration (e.g., 8 hours).[8] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.
Analytical Method
The primary analytical technique for quantifying the degradation of flavonoids is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous phase (often with a pH modifier like formic acid or a buffer) and an organic solvent (such as acetonitrile or methanol) is employed.[9][10]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of the specific flavonoid (e.g., around 280-360 nm).[10]
-
Injection Volume: Usually 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 25-30°C.[11]
-
Signaling Pathways
Hidrosmin and related flavonoids exert their pharmacological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and endothelial function.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hidrosmin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12][13]
Caption: Hidrosmin inhibits the NF-κB signaling pathway.
eNOS Activation Pathway
Endothelial nitric oxide synthase (eNOS) is crucial for maintaining vascular health by producing nitric oxide (NO), a potent vasodilator. Hidrosmin has been found to stimulate eNOS activity, leading to increased NO production and improved endothelial function.[14][15]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Hidrosmin Impurity | 120250-44-4 | Benchchem [benchchem.com]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Hidrosmin
For researchers, scientists, and professionals in drug development, the validation of an analytical method is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of the performance of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Hidrosmin, a flavonoid used in the treatment of venous insufficiency. The guide outlines the necessary experimental protocols and presents data in a structured format for easy comparison, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
A stability-indicating method is crucial as it can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following sections detail the methodologies for validating an HPLC method for Hidrosmin.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on Hidrosmin samples. These studies involve subjecting the drug substance to various stress conditions to induce degradation. The typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Following exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to assess the separation of the Hidrosmin peak from any degradation product peaks.
Chromatographic Conditions
A typical HPLC system for the analysis of Hidrosmin would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis detector. The chromatographic conditions are as follows:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Hidrosmin, a detection wavelength of around 270 nm is appropriate.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at 30°C.
Data Presentation and Comparison
The validation of the HPLC method is performed by assessing a series of parameters as stipulated by ICH guidelines.[1][2] The results of these tests demonstrate the method's suitability for its intended purpose.
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4] In the context of a stability-indicating assay, this means the method can separate the main drug peak from all degradation products.
Table 1: Specificity Results from Forced Degradation Studies
| Stress Condition | Hidrosmin Retention Time (min) | Degradation Product Peaks (Retention Times, min) | Resolution between Hidrosmin and Closest Degradant |
| Acid Hydrolysis | 5.2 | 2.8, 4.1, 6.5 | > 2.0 |
| Base Hydrolysis | 5.2 | 3.5, 7.1 | > 2.0 |
| Oxidative Degradation | 5.2 | 4.8, 5.9 | > 2.0 |
| Thermal Degradation | 5.2 | No significant degradation | N/A |
| Photolytic Degradation | 5.2 | 3.9 | > 2.0 |
The data presented in this table is illustrative and will vary based on the specific experimental conditions.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Table 2: Linearity and Range Data
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | - |
| Number of Points | 7 | ≥ 5 |
| Regression Equation | y = 25432x + 1234 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | 1234 | Should be insignificant |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and then extracted and analyzed.
Table 3: Accuracy/Recovery Data
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Mean % Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
Table 4: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability (n=6) | Mean Assay (%) | 99.7 | - |
| % RSD | 0.45% | ≤ 2.0% | |
| Intermediate Precision (n=6, different day, different analyst) | Mean Assay (%) | 99.5 | - |
| % RSD | 0.52% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Table 5: LOD and LOQ Data
| Parameter | Method of Determination | Result (µg/mL) |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 6: Robustness Study
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0% |
| Column Temperature (°C) | 28, 32 | < 2.0% |
| Mobile Phase pH | 2.8, 3.2 | < 2.0% |
| Detection Wavelength (nm) | 268, 272 | < 2.0% |
Mandatory Visualization
The following diagram illustrates the logical workflow for the full validation of a stability-indicating HPLC method for Hidrosmin.
Caption: Workflow for the validation of a stability-indicating HPLC method.
This comprehensive guide provides a robust framework for the validation of a stability-indicating HPLC method for Hidrosmin. By following these protocols and meeting the acceptance criteria, researchers and drug development professionals can ensure that their analytical method is reliable, accurate, and fit for its intended purpose in the quality control and stability testing of Hidrosmin.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aaps.ca [aaps.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. ijream.org [ijream.org]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison and Validation of Hidrosmin Impurity Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods for impurity profiling is paramount for drug safety and regulatory compliance. This guide provides a framework for inter-laboratory comparison and validation of analytical methods for the analysis of impurities in Hidrosmin, a synthetic bioflavonoid used in the treatment of chronic venous insufficiency.
Experimental Protocols
The most common and reliable method for the analysis of flavonoids and their impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[1][2] Below are detailed experimental protocols that can be adapted for an inter-laboratory comparison study of Hidrosmin impurity analysis.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is based on methods developed for the analysis of diosmin and its related substances.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile) is typically employed to achieve good separation of impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of 280 nm is appropriate for flavonoids.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Hidrosmin sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.
Method Validation Parameters
Each participating laboratory should validate the analytical method according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of dilutions of a standard solution.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into a sample.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: A Comparative Analysis
The following tables summarize typical validation data for the analysis of diosmin, a structurally similar flavonoid to Hidrosmin. These tables can serve as a template for presenting the results of an inter-laboratory comparison study for this compound analysis.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Diosmin | 112.5 - 675 | 0.99975[5] |
| Hesperidin (potential impurity) | 12.5 - 75 | 0.99968[5] |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Diosmin | 50 | 49.8 | 99.6 |
| Hesperidin | 50 | 50.2 | 100.4 |
Note: Data is representative and based on typical performance of similar methods.
Table 3: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Diosmin | 100 | 1,234,567 | < 1.0 |
| Hesperidin | 10 | 123,456 | < 2.0 |
Note: %RSD refers to the percentage of the relative standard deviation.
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Diosmin | 0.405[5] | 1.35[5] |
| Hesperidin | 0.045[5] | 0.15[5] |
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship of method validation parameters.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Key parameters for analytical method validation.
References
- 1. Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP- HPLC | Semantic Scholar [semanticscholar.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
A Comparative Guide to HPLC Columns for the Separation of Hidrosmin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Hidrosmin, a synthetic flavonoid used in the treatment of chronic venous insufficiency, requires robust analytical methods to ensure its purity and safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, and the choice of the HPLC column is paramount for achieving the desired separation of Hidrosmin from its process-related impurities and degradation products.
This guide provides a comparative overview of the performance of different HPLC columns for the separation of Hidrosmin and its key impurities. The comparison is based on a synthesis of available data for the analysis of Hidrosmin and its structurally related parent compound, Diosmin.
Key Impurities of Hidrosmin
The primary impurities associated with Hidrosmin include:
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis process. A common impurity in Diosmin (and therefore potentially in Hidrosmin) is Hesperidin . Other related flavonoids mentioned in pharmacopeias for Diosmin that could be present are Linarin and Isorhoifolin .
-
Degradation products: Hidrosmin can degrade under various stress conditions. The primary degradation pathway is the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Diosmetin .
Effective chromatographic separation of these impurities from the main Hidrosmin peak is essential for accurate quantification and quality assessment.
Data Presentation: Comparison of HPLC Column Performance
The following tables summarize the typical performance of three commonly used reversed-phase HPLC columns for the analysis of flavonoids similar to Hidrosmin. The data is compiled from various analytical methods reported for Diosmin and related compounds.
Table 1: C18 (Octadecyl Silane) Column Performance
| Parameter | Typical Performance for Flavonoid Separation |
| Selectivity | Good general-purpose selectivity based on hydrophobicity. Efficiently separates compounds with differences in alkyl chain length or overall polarity. May show limitations in resolving structurally similar flavonoids with minor differences. |
| Resolution | Generally provides good resolution between the main flavonoid glycoside and its aglycone. Resolution of closely related glycosides (e.g., isomers) can be challenging and highly dependent on the mobile phase composition. |
| Peak Symmetry | Good peak shapes are often achievable with appropriate mobile phase modifiers (e.g., acids like formic acid or phosphoric acid) to suppress silanol interactions. Tailing factors are typically between 1.0 and 1.5. |
| Retention | Strong retention for non-polar compounds. The retention of polar glycosides like Hidrosmin is moderate and can be modulated by the organic modifier content in the mobile phase. |
| Typical Dimensions | 250 mm x 4.6 mm, 5 µm; 150 mm x 4.6 mm, 5 µm; shorter columns with smaller particles (e.g., sub-2 µm) for UHPLC applications. |
Table 2: Phenyl-Hexyl Column Performance
| Parameter | Typical Performance for Flavonoid Separation |
| Selectivity | Offers alternative selectivity to C18 columns due to π-π interactions with the phenyl rings of flavonoids. This can be particularly advantageous for separating aromatic or unsaturated analytes and positional isomers. |
| Resolution | Can provide enhanced resolution for closely eluting aromatic impurities that are not well-separated on a C18 column. The different retention mechanism can change the elution order of impurities. |
| Peak Symmetry | Generally good peak shapes, comparable to modern, well-end-capped C18 columns. |
| Retention | Retention is based on a combination of hydrophobic and π-π interactions. May show increased retention for aromatic compounds compared to aliphatic compounds of similar hydrophobicity. |
| Typical Dimensions | 150 mm x 4.6 mm, 5 µm; 100 mm x 4.6 mm, 3.5 µm. |
Table 3: Pentafluorophenyl (PFP) Column Performance
| Parameter | Typical Performance for Flavonoid Separation |
| Selectivity | Provides unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Particularly effective for separating halogenated compounds, positional isomers, and phenols. The electron-withdrawing nature of the fluorine atoms alters the aromatic ring's interaction with analytes. |
| Resolution | Can offer superior resolution for complex mixtures of flavonoids and their impurities where C18 and Phenyl-Hexyl columns may fall short. The multiple interaction modes can resolve compounds with subtle structural differences. |
| Peak Symmetry | Good peak symmetry is generally observed. |
| Retention | Retention can be significantly different from C18 and Phenyl-Hexyl phases. It is influenced by the analyte's polarity, aromaticity, and ability to engage in dipole-dipole interactions. |
| Typical Dimensions | 150 mm x 4.6 mm, 5 µm; 100 mm x 2.1 mm, 2.7 µm. |
Experimental Protocols
The following are representative experimental protocols for the analysis of Hidrosmin and its impurities on the compared HPLC columns. These are starting points and may require optimization for specific applications.
Protocol 1: C18 Column Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60% B
-
30-35 min: 60-20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the Hidrosmin sample in a mixture of methanol and water (1:1 v/v) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Phenyl-Hexyl Column Method
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Methanol
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-26 min: 70-30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Hidrosmin sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Protocol 3: Pentafluorophenyl (PFP) Column Method
-
Column: PFP, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Solvent B: Acetonitrile
-
-
Isocratic Elution: 85% A / 15% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the Hidrosmin sample in Dimethylformamide (due to potential solubility limitations in highly aqueous mobile phases) to a concentration of approximately 1 mg/mL.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the performance of different HPLC columns for Hidrosmin impurity separation.
Caption: Workflow for HPLC column performance comparison in this compound analysis.
Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust method for the analysis of Hidrosmin and its impurities.
-
C18 columns serve as a reliable starting point, offering good hydrophobic selectivity that is often sufficient for separating Hidrosmin from its primary degradation product, diosmetin, and the common impurity, hesperidin.
-
Phenyl-Hexyl columns provide an excellent alternative when C18 columns fail to resolve key impurities. Their unique π-π interaction capabilities can significantly alter selectivity, especially for aromatic compounds, potentially resolving co-eluting peaks.
-
PFP columns offer the most distinct selectivity due to their multiple interaction modes. They are a powerful tool for tackling challenging separations of structurally very similar flavonoids or when complex impurity profiles are present.
It is recommended that method development for this compound profiling starts with a C18 column. If the required resolution and peak shapes are not achieved, moving to a Phenyl-Hexyl and then a PFP column is a logical progression to exploit different selectivity mechanisms and achieve a validated, robust analytical method.
Micronization's Influence on the Impurity Profile of Diosmin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Micronization is a critical process in pharmaceutical manufacturing, employed to enhance the dissolution rate and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) like Diosmin. While the benefits of increased surface area are well-documented, a thorough assessment of the potential impact of this high-energy process on the impurity profile of Diosmin is essential for ensuring drug quality, safety, and efficacy. This guide provides a comparative analysis of micronized versus non-micronized Diosmin, focusing on the potential alterations in its impurity profile, supported by established scientific principles and experimental data on flavonoids.
Executive Summary
Direct comparative studies quantifying the impurity profiles of micronized versus non-micronized Diosmin are not extensively available in public literature. However, based on the known chemical properties of Diosmin and the nature of micronization processes, it is plausible to infer potential changes. Micronization, typically through methods like jet milling, subjects the API to significant mechanical and thermal stresses.[1] These conditions can potentially lead to the degradation of Diosmin, a glycosylated flavonoid, and the formation of new impurities or an increase in existing ones. This guide outlines the theoretical basis for these changes, details relevant experimental protocols for analysis, and provides a framework for assessing the impact of micronization on Diosmin's purity.
Data Presentation: Comparative Analysis of Impurity Profiles
While specific quantitative data comparing the impurity profiles of micronized and non-micronized Diosmin from a single study is not available, the following table illustrates a hypothetical yet plausible comparison based on the potential degradation pathways of flavonoids under stress conditions. This table serves as a template for researchers to structure their own findings.
Table 1: Hypothetical Comparative Impurity Profile of Non-Micronized vs. Micronized Diosmin
| Impurity/Degradant | Potential Origin | Non-Micronized Diosmin (Typical % w/w) | Micronized Diosmin (Potential % w/w) | Rationale for Potential Change |
| Hesperidin | Starting material for synthesis | < 1.0 | < 1.0 | Unlikely to change significantly with micronization. |
| Diosmetin | Hydrolysis of glycosidic bond | < 0.2 | ≤ 0.5 | Increased local temperature and mechanical stress during micronization could promote hydrolysis. |
| Linarin/Acacetin-7-rutinoside | Related flavonoid impurity | < 0.1 | < 0.1 | Unlikely to be formed during micronization. |
| Isorhoifolin | Related flavonoid impurity | < 0.1 | < 0.1 | Unlikely to be formed during micronization. |
| Degradation Product A (e.g., Chalcone derivative) | Ring-opening of the flavonoid C-ring | Not Detected | Potentially Detected | High energy input from micronization could induce cleavage of the heterocyclic ring. |
| Degradation Product B (e.g., Phloroglucinol derivative) | Further degradation of Ring A | Not Detected | Potentially Detected | Secondary degradation product from more extensive molecular breakdown. |
| Amorphous Content | Physical state conversion | Low | Increased | The high energy of milling can induce partial or complete amorphization of the crystalline structure. |
Experimental Protocols
To accurately assess the impact of micronization on the impurity profile of Diosmin, a series of well-defined analytical experiments are necessary.
Micronization Protocol (Jet Milling)
A spiral jet mill is a common apparatus for the micronization of pharmaceutical powders.
-
Apparatus: Spiral Jet Mill (e.g., Hosokawa Alpine AS)
-
Milling Gas: Nitrogen or compressed air
-
Grinding Nozzle Pressure: 4-8 bar
-
Feed Rate: 1-5 kg/h
-
Procedure:
-
Ensure the jet mill is clean and dry.
-
Set the grinding nozzle pressure and feed rate to the desired parameters.
-
Introduce the non-micronized Diosmin powder into the milling chamber via a feeder.
-
The high-velocity gas jets cause particle-on-particle collisions, leading to size reduction.
-
The micronized powder is carried by the gas stream to a cyclone or filter for collection.
-
Collect samples of the micronized Diosmin for analysis.
-
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying Diosmin and its potential impurities.
-
Apparatus: HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is typically used to separate a wide range of impurities. For example:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20-40% B
-
10-25 min: 40-70% B
-
25-30 min: 70-20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm and 350 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare standard solutions of Diosmin and any available impurity reference standards.
-
Prepare sample solutions of both non-micronized and micronized Diosmin in a suitable solvent (e.g., DMSO or a mixture of methanol and water).
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, relative peak area percentage can be used.
-
Structural Elucidation of New Impurities by LC-MS/MS
If new peaks are observed in the HPLC chromatogram of micronized Diosmin, their structures need to be elucidated.
-
Apparatus: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
Procedure:
-
Utilize the same chromatographic conditions as the HPLC method.
-
Introduce the sample into the LC-MS/MS system.
-
Obtain the full scan mass spectrum to determine the molecular weight of the unknown impurity.
-
Perform fragmentation (MS/MS) of the parent ion to obtain characteristic fragment ions.
-
Propose a structure for the impurity based on its molecular weight and fragmentation pattern, and by comparing it to the fragmentation of Diosmin and known related substances.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of micronization on Diosmin's impurity profile.
Caption: Potential degradation pathways of Diosmin under the stress of micronization.
References
Bioequivalence studies of different Hidrosmin formulations and their impurity levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence considerations and impurity profiling for different formulations of Hidrosmin, a synthetic flavonoid used in the treatment of chronic venous insufficiency. Due to the limited availability of direct comparative bioequivalence studies on different commercial Hidrosmin formulations in publicly accessible literature, this guide leverages a detailed bioequivalence study of its parent compound, Diosmin, to illustrate the experimental approach and data analysis. This is supplemented with an in-depth analysis of potential impurities in Hidrosmin and the methodologies for their detection and quantification.
Section 1: Bioequivalence Studies of Flavonoid Formulations
Representative Bioequivalence Study: Diosmin Formulations
A comparative, randomized, crossover clinical study was conducted on 16 healthy volunteers to assess the bioavailability of two different oral formulations of micronized Diosmin.[3][4] The insights from this study are highly relevant for designing and interpreting potential bioequivalence studies for Hidrosmin.
Table 1: Pharmacokinetic Parameters of Two Diosmin Formulations
| Parameter | Test Formulation (µSmin® Plus) | Reference Formulation (Micronized Diosmin) |
| Cmax (ng/mL) | 50.3 ± 22.6 | 2.4 ± 1.9 |
| AUC0-t (ng·h/mL) | 298.4 ± 163.7 | 31.9 ± 100.4 |
| Tmax (h) | 2.2 ± 2.9 | Not determinable |
| Data presented as mean ± standard deviation.[3][4] | ||
| Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Tmax: Time to reach maximum plasma concentration. |
The test formulation demonstrated a significantly higher relative bioavailability, approximately 9.4 times greater than the reference micronized Diosmin.[3][4]
Experimental Protocol for a Flavonoid Bioequivalence Study
The following protocol is based on the aforementioned Diosmin study and established regulatory guidelines.
1. Study Design:
-
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.
-
A washout period of at least 14 days between the two periods.
2. Study Population:
-
Healthy adult male and/or female volunteers.
-
Subjects are screened for health status through medical history, physical examination, and laboratory tests.
3. Drug Administration:
-
Administration of a single oral dose of the test and reference formulations with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method:
-
Quantification of the analyte (Hidrosmin or its major metabolite) in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
The method should be validated for specificity, linearity, precision, accuracy, and stability according to regulatory guidelines.
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.
-
The primary endpoints for bioequivalence assessment are Cmax and AUC.
-
The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%.
Diagram of a Typical Bioequivalence Study Workflow
Caption: Workflow of a typical crossover bioequivalence study.
Section 2: Impurity Levels in Hidrosmin Formulations
The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. Impurities in Hidrosmin can originate from the synthesis process or degradation during storage.
Potential Impurities in Hidrosmin
Based on a commercial specification sheet, potential synthesis-related impurities in Hidrosmin include:
-
3',5-di-O-(hydroxyethyl) diosmin
-
3-mono-O-(hydroxyethyl) diosmin [1]
Residual solvents from the manufacturing process may also be present, such as:
-
Methanol
-
Ethanol
-
Pyridine[1]
Table 2: Example Specification for Hidrosmin Impurities and Residual Solvents
| Substance | Specification Limit |
| Assay (HPLC) | |
| Hidrosmin | ≥85% |
| 3',5-di-O-(hydroxyethyl) diosmin | 30%-45% |
| 3-mono-O-(hydroxyethyl) diosmin | 50%-65% |
| Residual Solvents | |
| Methanol | ≤3000 ppm |
| Ethanol | ≤5000 ppm |
| Pyridine | ≤200 ppm |
| Source: Representative specification sheet for a commercial Hidrosmin product.[1] |
Experimental Protocol for Impurity Profiling
A robust analytical method is required to separate, identify, and quantify impurities in Hidrosmin. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard technique.
1. Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable for the separation of flavonoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of Hidrosmin from its potential impurities.
-
Detection: UV detection at a wavelength where Hidrosmin and its impurities have significant absorbance (e.g., around 280 nm or 340 nm). For identification and confirmation of impurities, a mass spectrometer (LC-MS) can be used.
-
Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of known concentration. For unknown impurities, the percentage is often calculated based on the area of the main Hidrosmin peak.
2. Forced Degradation Studies:
To identify potential degradation products, forced degradation studies should be conducted under various stress conditions as per ICH guidelines. This involves exposing the Hidrosmin drug substance and product to:
-
Acidic and basic hydrolysis: Treatment with dilute HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal stress: Exposure to high temperatures.
-
Photostability: Exposure to light.
The resulting degradation products are then analyzed by HPLC to establish the degradation pathways and to ensure the analytical method is "stability-indicating."
Diagram of the Impurity Analysis Workflow
Caption: Workflow for the analysis of impurities in Hidrosmin.
References
- 1. hidrosmin.com [hidrosmin.com]
- 2. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of impurities in synthetic versus semi-synthetic Hidrosmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles in synthetic and semi-synthetic Hidrosmin, supported by representative data and detailed experimental protocols for analysis. Understanding the nature and levels of impurities is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).
Introduction to Hidrosmin
Hidrosmin is a flavonoid drug used in the treatment of chronic venous insufficiency.[1][2] It is structurally related to diosmin, from which it is often derived.[1] Hidrosmin can be produced through a fully synthetic process or a semi-synthetic route, typically involving the chemical modification of a natural precursor like diosmin. The manufacturing pathway can significantly influence the impurity profile of the final product.
Data Presentation: Comparative Impurity Profile
The following table summarizes potential impurities that may be present in synthetic and semi-synthetic Hidrosmin. The levels are presented as hypothetical yet plausible values for comparative purposes, as specific impurity profiles are often proprietary and can vary between manufacturers.
| Impurity | Source | Potential Level in Synthetic Hidrosmin (ppm) | Potential Level in Semi-Synthetic Hidrosmin (ppm) |
| Unreacted Starting Materials | |||
| Diosmin | Incomplete conversion during synthesis | < 50 | < 1000 |
| Hesperidin | Impurity in the natural precursor for semi-synthetic route | Not Applicable | < 500 |
| Process-Related Impurities | |||
| Isomerized Hidrosmin | Side reactions during synthesis | < 200 | < 150 |
| Over-alkylated derivatives | Non-specific reactions with alkylating agents in synthetic routes | < 150 | Not a primary concern |
| Residual Solvents | |||
| Toluene, Dimethylformamide (DMF) | Solvents used in synthetic chemistry | < 890 (Toluene), < 880 (DMF) - ICH Limits | Less common |
| Ethanol, Methanol | Common solvents in both synthetic and semi-synthetic processes | < 5000 (Ethanol), < 3000 (Methanol) - ICH Limits | < 5000 (Ethanol), < 3000 (Methanol) - ICH Limits |
| Degradation Products | |||
| Aglycone (Diosmetin) | Hydrolysis of the glycosidic bond | < 100 | < 100 |
| Reagents and Catalysts | |||
| Pyridine, Triethylamine | Catalysts used in the hydroxyethylation step | < 200 (Pyridine) - ICH Limit | < 200 (Pyridine) - ICH Limit |
| Elemental Impurities | |||
| Heavy Metals (e.g., Pb, As) | Contamination from reagents, equipment, or natural starting materials | < 1 (ICH Limits) | < 1 (ICH Limits) |
Note: The provided ppm (parts per million) values are for illustrative purposes and should be confirmed by experimental analysis. ICH refers to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Experimental Protocols
Accurate identification and quantification of impurities are essential for quality control. The following are detailed methodologies for key analytical techniques.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification of Organic Impurities
This method is highly sensitive and specific for detecting and quantifying known and unknown organic impurities.
-
Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometry like Q-TOF).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the Hidrosmin sample.
-
Dissolve in 10 mL of a diluent (e.g., 50:50 methanol:water).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis: Peak areas of the impurities are compared to the peak area of a certified reference standard for quantification. Identification of unknown impurities can be achieved through fragmentation analysis (MS/MS).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities
NMR is a powerful tool for the unambiguous structural identification of isolated impurities.[3][4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dry the isolated fraction to remove the solvent.
-
Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
-
NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the basic carbon-hydrogen framework.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to deduce the precise chemical structure of the impurity.
Mandatory Visualization: Signaling Pathway of Hidrosmin's Vasculoprotective Effects
Hidrosmin exerts its therapeutic effects through multiple signaling pathways, primarily by improving endothelial function and reducing inflammation and oxidative stress.[5][6]
Caption: Signaling pathway of Hidrosmin's vasculoprotective effects.
Conclusion
The impurity profiles of synthetic and semi-synthetic Hidrosmin can differ significantly due to the distinct starting materials, reagents, and reaction conditions employed in their manufacturing. A fully synthetic route may introduce unique process-related impurities, while a semi-synthetic approach might carry over impurities from the natural precursor. Rigorous analytical testing using orthogonal methods like HPLC-MS and NMR is crucial for the complete characterization and control of these impurities, ensuring the final drug product meets the required quality and safety standards. The vasculoprotective effects of Hidrosmin are well-documented and are mediated through its anti-inflammatory and antioxidant properties, as illustrated in the signaling pathway.
References
- 1. Hidrosmin | 115960-14-0 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. veeprho.com [veeprho.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Efficacy Guide: Hidrosmin vs. Diosmin in the Management of Venous Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Hidrosmin and Diosmin in treating venous disorders. This analysis is based on available clinical data, experimental protocols, and an examination of their mechanisms of action.
Executive Summary
Hidrosmin and Diosmin are both bioflavonoids used in the treatment of chronic venous insufficiency (CVI) and other venous disorders. They share a common origin, with Hidrosmin being a synthetic derivative of Diosmin.[1][2][3] Both compounds exhibit venotonic and vasoprotective properties, aiming to alleviate symptoms such as leg pain, heaviness, and swelling.[4][5] Clinical evidence suggests that both are effective in managing CVI symptoms; however, some studies indicate potential differences in their clinical efficacy. A double-blind comparative study has suggested that Hidrosmin may offer superior therapeutic efficacy over Diosmin in improving the subjective symptoms of chronic venous insufficiency, even at a lower dosage.[6][7]
Data Presentation: Clinical Efficacy Comparison
The following tables summarize the quantitative data from clinical trials to provide a clear comparison of the performance of Hidrosmin and Diosmin.
| Parameter | Hidrosmin | Diosmin | Source |
| Patient Population | 10 patients with chronic venous insufficiency | 10 patients with chronic venous insufficiency | [6] |
| Dosage | Not specified, but noted as lower than Diosmin | Not specified | [6] |
| Treatment Duration | 90 days | 90 days | [6] |
| Primary Outcome | Superior improvement in subjective symptomatology (heaviness, local tenderness, cramps, paresthesias) compared to Diosmin. | Less improvement in subjective symptomatology compared to Hidrosmin. | [6] |
| Secondary Outcome | Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) compared to subjective symptoms. | Less pronounced improvement in objective signs compared to subjective symptoms. | [6] |
| Adverse Events | No significant adverse reactions reported. | No significant adverse reactions reported. | [6] |
Table 1: Double-Blind Comparative Trial of Hidrosmin vs. Diosmin
| Parameter | Hidrosmin | Placebo | Source |
| Patient Population | 30 patients with chronic venous insufficiency | 27 patients with chronic venous insufficiency | [2][8][9] |
| Dosage | 200 mg, 3 times daily | 3 times daily | [2][8][9] |
| Treatment Duration | 45 days | 45 days | [2][8][9] |
| Primary Outcome | Significant clinical improvement in all evaluated parameters. Marked reduction in main subjective symptoms. | Less improvement compared to Hidrosmin. | [2][8][9] |
| Edema Reduction | 10% reduction in swelling | Less reduction compared to Hidrosmin. | [2][8][9] |
| Adverse Events | 1 patient reported epigastric pain. | Not specified. | [2][8][9] |
Table 2: Placebo-Controlled Trial of Hidrosmin
| Parameter | Non-micronized Diosmin (600 mg/day) | Micronized Purified Flavonoid Fraction (MPFF - 90% Diosmin, 10% Hesperidin; 1000 mg/day) | Source |
| Patient Population | Patients with Chronic Venous Disease (CVD) | Patients with Chronic Venous Disease (CVD) | [10][11][12] |
| Treatment Duration | 1 to 6 months | 1 to 6 months | [10][11][12] |
| Primary Outcome | Significant decrease in CVD symptom intensity (up to ~50%). | Significant decrease in CVD symptom intensity (up to ~50%). | [10][11][12] |
| Comparative Efficacy | No statistical difference in efficacy compared to MPFF. | No statistical difference in efficacy compared to non-micronized Diosmin. | [10][11][12] |
| Adverse Events | Well tolerated with few mild adverse reactions. | Well tolerated with few mild adverse reactions. | [10][11][12] |
Table 3: Comparative Review of Non-micronized Diosmin vs. MPFF
Experimental Protocols
Double-Blind Comparative Study: Hidrosmin vs. Diosmin
A controlled, double-blind clinical trial was conducted to compare the therapeutic efficacy of Hidrosmin versus Diosmin in patients with chronic venous insufficiency of the lower limbs.[6][7]
-
Patient Allocation : Twenty patients were randomly assigned to two groups of ten. One group received Hidrosmin, and the other received Diosmin.[6][7]
-
Treatment and Monitoring : The treatment duration was 90 days. Clinical assessments were performed at baseline and on days 15, 30, 60, and 90.[6][7]
-
Assessments : The evaluation included a physical examination, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses (hemogram, globular sedimentation rate, platelet counts, etc.).[6][7] Subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias were evaluated alongside objective signs like skin trophism and edema.[6]
Placebo-Controlled Study: Hidrosmin
This double-blind, placebo-controlled trial aimed to assess the effectiveness of Hidrosmin in patients with chronic venous insufficiency.[2][8][9]
-
Patient Allocation : Fifty-seven patients with varicose veins, ankle swelling, local pain, and leg heaviness were randomly assigned to receive either Hidrosmin (30 patients) or a placebo (27 patients).[2][8][9]
-
Dosage and Duration : Patients received one 200 mg capsule of Hidrosmin or a placebo three times daily for 45 days.[2][8][9]
-
Assessments : Pain and heavy legs were assessed using rating scales. Swelling was evaluated using a photographic method.[2][8][9]
Mechanisms of Action and Signaling Pathways
Diosmin's mechanism of action is multifaceted, contributing to its therapeutic effects in venous disorders.[13][14][15][16] Hidrosmin, as a derivative, is understood to share these fundamental properties.[4]
Key Mechanisms of Diosmin:
-
Enhances Venous Tone : Diosmin improves venous tone by prolonging the activity of norepinephrine on the venous wall, leading to vasoconstriction and a reduction in venous capacitance and stasis.[13][15]
-
Anti-inflammatory Effects : It reduces the expression of inflammatory mediators such as prostaglandins and thromboxanes, thereby mitigating inflammation and edema.[13][15]
-
Improves Lymphatic Drainage : Diosmin enhances lymphatic contractility and reduces lymphatic capillary permeability, which aids in clearing excess fluid from the tissues.[13][15]
-
Reduces Capillary Permeability and Increases Resistance : This action helps to prevent fluid leakage from the capillaries into the surrounding tissue.[5][13]
-
Antioxidant Properties : Diosmin scavenges free radicals, protecting endothelial cells and maintaining vascular health.[13][14]
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction for the Treatment of Chronic Venous Disorders? Review of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction for the Treatment of Chronic Venous Disorders? Review of Available Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. What is the mechanism of Diosmin? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
- 16. Diosmin | MedPath [trial.medpath.com]
Safety Operating Guide
Safe Disposal of Hidrosmin Impurities: A Procedural Guide
The proper management and disposal of pharmaceutical impurities are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Hidrosmin impurities, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Regulatory Framework
In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3][4]. These regulations establish a "cradle-to-grave" management system, ensuring that hazardous waste is handled safely from its generation to its final disposal[5]. It is crucial to manage Hidrosmin impurities in accordance with these federal guidelines and any additional state or local regulations that may apply[1].
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle Hidrosmin impurities with appropriate safety measures to avoid personal exposure and environmental contamination.
-
Ventilation: Always handle Hidrosmin impurities in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[6].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses, to prevent skin and eye contact[6].
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, as dust formation can be a risk. Keep all sources of ignition away from the handling area[6].
-
Storage: Store waste materials in tightly closed, suitable containers in a dry, cool, and well-ventilated place, separate from incompatible materials[6].
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for the collection, containment, and disposal of Hidrosmin impurities and associated waste.
Step 1: Waste Identification and Segregation All materials contaminated with Hidrosmin impurities, including the pure substance, reaction byproducts, and contaminated labware, must be classified as chemical waste. This waste must be segregated from general, non-hazardous laboratory trash at the point of generation. Avoid mixing different types of chemical waste unless explicitly permitted by your institution's hazardous waste management plan[7].
Step 2: Containment and Labeling Place all solid and liquid Hidrosmin impurity waste into suitable, closed containers to prevent leaks or spills[6]. Label the containers clearly and accurately as "Hazardous Waste." The label should include the chemical name ("this compound"), the date of accumulation, and any known hazard characteristics.
Step 3: Approved Disposal Methods Based on safety data, the following are the approved methods for the final disposal of Hidrosmin impurities.
-
Controlled Incineration: The primary recommended method is controlled incineration at a licensed chemical destruction facility, preferably one equipped with flue gas scrubbing to neutralize harmful combustion byproducts[6]. Most hazardous pharmaceutical waste is managed via incineration at licensed sites[2].
-
Licensed Chemical Disposal: Alternatively, the material can be removed by a licensed chemical waste disposal company[6].
Prohibited Disposal Methods:
-
Sewer System: Do not discharge Hidrosmin impurities or solutions containing them into the sewer system[6]. The EPA's Subpart P rule explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities[2].
-
Environmental Contamination: Do not contaminate water, foodstuffs, feed, or seed with the waste material during storage or disposal[6].
Step 4: Decontamination and Disposal of Packaging Properly manage all materials that have come into contact with Hidrosmin impurities.
-
Contaminated Labware and PPE: Disposable items such as gloves, wipes, and bench paper should be collected in a designated hazardous waste container for incineration.
-
Empty Containers: Original containers or other packaging can be triple-rinsed with a suitable solvent[5]. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container may be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or as directed by your institution's waste management plan[6]. Combustible packaging materials may undergo controlled incineration[6].
Summary of Waste Streams and Disposal Paths
The following table summarizes the appropriate handling and disposal routes for various types of waste generated during work with Hidrosmin impurities.
| Waste Type | Description | Containment | Disposal Method |
| Solid Impurity Waste | Pure or semi-pure this compound, crystallized material, or solid residues. | Sealed, labeled hazardous waste container. | Controlled incineration or licensed chemical disposal. |
| Liquid Impurity Waste | Solutions containing dissolved Hidrosmin impurities, including reaction mixtures and rinsates. | Sealed, labeled hazardous waste container for liquids. | Controlled incineration or licensed chemical disposal. |
| Contaminated Lab Supplies | Gloves, paper towels, weighing papers, and other disposable items contaminated with the impurity. | Lined, labeled hazardous waste container for solid waste. | Controlled incineration. |
| Empty Packaging | Original bottles or containers that held the this compound. | Original container. | Triple-rinse (collecting rinsate as hazardous waste), then dispose of container as non-hazardous waste or as per institutional policy. |
Disposal Workflow
The logical flow for making decisions regarding the disposal of Hidrosmin impurities is visualized in the diagram below. This workflow ensures that all generated waste is properly categorized and directed to the correct disposal stream in a safe and compliant manner.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling Hidrosmin Impurity
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hidrosmin Impurity. The following guidelines are based on the available safety data for the parent compound, Hidrosmin, and general best practices for handling laboratory chemicals. It is imperative to recognize that impurities may have different and potentially more hazardous properties than the primary compound. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required equipment is detailed below.
| PPE Category | Required Equipment | Standard | Rationale |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with side shields | ANSI Z87.1 | Protects against splashes, dust, and aerosols that can cause eye irritation.[1][2] |
| Face Shield (if splash hazard exists) | ANSI Z87.1 | Provides an additional layer of protection for the entire face.[1] | |
| Hand Protection | Chemically Impermeable Gloves (e.g., Nitrile) | Check manufacturer's resistance guide | Prevents direct skin contact, which may cause irritation.[1][3] |
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator (if dust/aerosols are generated) | Varies by respirator type | Required if engineering controls (e.g., fume hood) are insufficient to control airborne particles.[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
2.1. Pre-Handling Procedures
-
Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Designated Area : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Gather Materials : Assemble all necessary equipment, including PPE, handling tools (spatulas, glassware), and properly labeled waste containers.
-
Emergency Preparedness : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
2.2. Handling Procedures
-
Don PPE : Put on all required PPE as specified in the table above before handling the substance.
-
Minimize Dust : Handle the solid material carefully to avoid the formation of dust and aerosols.[3]
-
Avoid Contact : Prevent contact with skin and eyes.[3]
-
Labeling : All containers holding this compound must be clearly and accurately labeled.
2.3. Post-Handling Procedures
-
Decontamination : Clean and decontaminate the work area and any equipment used.
-
Remove PPE : Carefully remove PPE to avoid cross-contamination.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[3]
Disposal Plan
Proper disposal of chemical waste is crucial for safety and environmental protection.
3.1. Waste Collection
-
Segregation : Collect all waste materials contaminated with this compound in a dedicated, closed, and clearly labeled container.[3]
-
Labeling : The waste container must be labeled in accordance with local and national regulations, specifying the contents and associated hazards.
3.2. Disposal Method
-
Licensed Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Environmental Protection : Do not allow the chemical to enter drains or sewer systems.[3]
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3]
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
